BRD2492
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BBHURYMVPMFILR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BRD2492
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound modulates the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the disruption of key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the underlying signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent, particularly in the context of breast cancer.
Core Mechanism of Action: Selective HDAC1/2 Inhibition
This compound exerts its biological effects through the selective inhibition of HDAC1 and HDAC2. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of tumor suppressor genes that are silenced in cancer cells.
Biochemical Potency and Selectivity
This compound demonstrates potent enzymatic inhibition of HDAC1 and HDAC2 with IC50 values in the nanomolar range. Critically, it exhibits significant selectivity over other HDAC isoforms, particularly HDAC3 and HDAC6.[1] This selectivity is a key feature, as it may contribute to a more favorable therapeutic window by minimizing off-target effects associated with broader-spectrum HDAC inhibitors.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 13.2[1] | 1x |
| HDAC2 | 77.2[1] | ~6x |
| HDAC3 | 8908[1] | ~675x |
| HDAC6 | >10,000[1] | >757x |
Cellular Activity: Inhibition of Cancer Cell Proliferation
In cellular assays, this compound has been shown to inhibit the proliferation of human breast cancer cell lines. Its anti-proliferative effects are observed in both estrogen receptor-positive (ER+) cell lines, T-47D and MCF-7.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| T-47D | ER+ | 1.01 |
| MCF-7 | ER+ | 11.13 |
Signaling Pathways Modulated by this compound
The inhibition of HDAC1 and HDAC2 by this compound leads to the modulation of several critical signaling pathways that are frequently dysregulated in breast cancer. By inducing histone hyperacetylation, this compound can alter the expression of key genes within these pathways, ultimately leading to cell cycle arrest and apoptosis.
Cell Cycle Regulation
HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints.[2] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21. The retinoblastoma protein (pRb) is a key regulator of the G1/S transition, and its function is controlled by cyclin/CDK complexes. By increasing the expression of CKIs, HDAC inhibitors can block the activity of these complexes, leading to the accumulation of hypophosphorylated pRb and subsequent cell cycle arrest.[2]
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both the intrinsic and extrinsic pathways.[2] They can upregulate the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[2] This shift in the balance between pro- and anti-apoptotic factors leads to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
Modulation of Key Cancer-Related Signaling Pathways
The activity of HDAC1 and HDAC2 is intertwined with several key signaling pathways that are crucial for breast cancer development and progression. While direct studies on this compound's effects on these pathways are pending, the known roles of HDAC1/2 suggest potential modulation of the following:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. HDAC inhibitors have been shown to interfere with this pathway, potentially through the regulation of key components like PTEN.[3]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in inflammation and cancer. HDACs can deacetylate and regulate the activity of STAT proteins.
-
MAPK Pathway: The MAPK pathway is involved in transmitting extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation and differentiation.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. Specific details may vary based on the original research publication.
HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer (e.g., trypsin), and test compound (this compound).
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the HDAC enzyme and the test compound dilutions. Incubate at 37°C for a specified time (e.g., 15 minutes). c. Add the fluorogenic HDAC substrate to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes). d. Add the developer to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal. e. Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Reagents: Breast cancer cell lines (T-47D, MCF-7), cell culture medium (e.g., RPMI-1640 with 10% FBS), MTS reagent, and test compound (this compound).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). c. Add MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C. d. Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.[4]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of HDAC1 and HDAC2 with demonstrated anti-proliferative activity in breast cancer cell lines. Its mechanism of action involves the induction of histone hyperacetylation, leading to the modulation of key signaling pathways that control cell cycle progression and apoptosis. The high selectivity of this compound for HDAC1/2 suggests the potential for a favorable safety profile.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes a more comprehensive evaluation of its selectivity against a full panel of HDAC isoforms, in-depth studies to confirm its impact on specific signaling pathways in various cancer models, and in vivo studies to assess its efficacy, pharmacokinetics, and safety in preclinical models of breast cancer. These investigations will be crucial in advancing this compound towards clinical development as a novel epigenetic therapy for cancer.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 3. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased Inhibition of Proliferation and Induction of Apoptosis in Breast Cancer Cell Lines (T47D and MCF7) from Treatment with Conditioned Medium Derived from Hypoxia-Treated Wharton’s Jelly MSCs Compared with Normoxia-Treated MSCs - PMC [pmc.ncbi.nlm.nih.gov]
BRD2492: An In-Depth Technical Guide to a Selective HDAC1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. As a member of the class I HDAC family, these enzymes play a critical role in the epigenetic regulation of gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC1 and HDAC2 activity is implicated in the pathogenesis of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the core function of this compound, including its inhibitory activity, effects on cellular processes, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Function and Mechanism of Action
This compound, also referred to as compound 6d in some literature, functions as a highly selective inhibitor of HDAC1 and HDAC2.[1] The primary mechanism of action involves the binding of this compound to the active site of these enzymes, thereby preventing the removal of acetyl groups from their substrate proteins. Histone hyperacetylation, a direct consequence of HDAC inhibition, leads to a more open chromatin structure, which can alter gene transcription. This modulation of gene expression underlies the cellular effects of this compound.
Signaling Pathway Modulated by this compound
The inhibition of HDAC1 and HDAC2 by this compound primarily impacts pathways controlling cell cycle progression and apoptosis. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin/CDK complexes, resulting in cell cycle arrest, particularly at the G1 phase.[2][3] This G1 arrest prevents cell proliferation. Prolonged cell cycle arrest and other downstream effects of HDAC1/2 inhibition can ultimately trigger programmed cell death, or apoptosis.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
| Table 1: In vitro inhibitory activity of this compound against HDAC1 and HDAC2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1] |
| Cell Line | IC50 (µM) |
| T-47D (Breast Cancer) | 1.01 |
| MCF-7 (Breast Cancer) | 11.13 |
| Table 2: Anti-proliferative activity of this compound in breast cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[1] |
This compound exhibits over 100-fold selectivity for HDAC1/2 compared to other HDAC isoforms such as HDAC3 and HDAC6.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
HDAC Enzyme Inhibition Assay
This assay is designed to measure the in vitro potency of this compound against purified HDAC1 and HDAC2 enzymes.
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection (Excitation: 390 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound or DMSO
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound for the desired time.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7]
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8][9][10][11]
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC1 and HDAC2. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of inhibiting these specific HDAC isoforms. The ability of this compound to induce cell cycle arrest and apoptosis in cancer cells highlights the therapeutic potential of selective HDAC1/2 inhibition. The data and protocols provided in this guide are intended to support further investigation into the mechanism of action of this compound and its potential applications in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
BRD2492: A Technical Guide to its Target Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). This document provides a comprehensive overview of the primary protein targets of this compound, its mechanism of action, and relevant quantitative data. It is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.
Core Target Proteins and Selectivity
The primary molecular targets of this compound are HDAC1 and HDAC2, two key enzymes involved in the epigenetic regulation of gene expression. This compound exhibits high potency and selectivity for these two HDAC isoforms.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary targets and its effect on cancer cell lines are summarized in the table below.
| Target/Cell Line | IC50 Value | Notes |
| HDAC1 | 13.2 nM | Primary target enzyme. |
| HDAC2 | 77.2 nM | Primary target enzyme. |
| T-47D (Breast Cancer Cell Line) | 1.01 µM | Demonstrates cellular activity. |
| MCF-7 (Breast Cancer Cell Line) | 11.13 µM | Demonstrates cellular activity. |
Table 1: Summary of this compound Inhibitory Activity. The IC50 values indicate the concentration of this compound required to inhibit 50% of the activity of the target enzyme or cell growth. Data sourced from MedchemExpress.[1][2]
This compound demonstrates over 100-fold selectivity for HDAC1/2 compared to other HDAC isoforms such as HDAC3 and HDAC6.[1][2] This selectivity is a critical feature for a chemical probe or potential therapeutic agent, as it minimizes off-target effects.
Mechanism of Action and Signaling Pathway
HDAC1 and HDAC2 are class I histone deacetylases that play a crucial role in chromatin remodeling and gene expression. They function by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.
By inhibiting HDAC1 and HDAC2, this compound prevents the deacetylation of histones. This results in an accumulation of acetylated histones, leading to a more open chromatin structure (euchromatin) and the activation of gene transcription for previously silenced genes, including tumor suppressor genes.
Experimental Protocols
While specific, detailed experimental protocols for the initial characterization of this compound are not publicly available, a generalized workflow for determining the IC50 of an HDAC inhibitor is outlined below. This protocol is representative of standard biochemical assays used in the field.
Generalized HDAC Inhibition Assay (In Vitro)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of HDAC1 or HDAC2.
Materials:
-
Recombinant human HDAC1 or HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts and BSA)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
This compound compound at various concentrations
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, followed by the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the enzyme and compound mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop Reaction: Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Broader Context and Future Directions
While the primary targets of this compound are well-defined as HDAC1 and HDAC2, the broader family of bromodomain-containing proteins (BCPs) represents a significant area of therapeutic interest.[3] BCPs are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins.[3] This recognition is a key step in the regulation of gene transcription.
The interplay between HDAC inhibitors like this compound and bromodomain inhibitors (e.g., BET inhibitors) is an area of active research. While this compound increases histone acetylation, BET inhibitors block the recognition of these acetyl marks by BET proteins like BRD4, thereby preventing the recruitment of transcriptional machinery. The combined effect of these two classes of drugs could offer synergistic therapeutic benefits.
It is important to note that some research has explored the role of other bromodomain proteins, such as BRD4 and BRD9, in cellular processes like ferroptosis and cancer pathogenesis.[4][5][6] However, current evidence directly links this compound to the inhibition of HDAC1 and HDAC2, and not directly to the modulation of these other bromodomain-containing proteins. Future research may explore potential secondary or indirect effects of this compound on the broader landscape of epigenetic readers and writers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Bromodomain-Containing Protein 9 in Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD2492 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and relevant experimental protocols. By selectively targeting HDAC1 and HDAC2, this compound modulates the acetylation status of both histone and non-histone proteins, leading to downstream effects on gene expression, cell cycle progression, and apoptosis. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound and other HDAC inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for two key enzymes in the class I histone deacetylase family: HDAC1 and HDAC2. These enzymes play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound effectively increases histone and non-histone protein acetylation, thereby altering gene expression patterns and cellular processes.
Quantitative Data
The inhibitory activity of this compound has been quantified against various targets. The following tables summarize the available in vitro data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Selectivity |
| HDAC1 | 13.2 | >100-fold vs. HDAC3 and HDAC6 |
| HDAC2 | 77.2 | >100-fold vs. HDAC3 and HDAC6 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 1.01 |
| MCF-7 | Breast Cancer | 11.13 |
Core Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2. This leads to the hyperacetylation of histone and non-histone protein substrates, which in turn triggers a cascade of downstream cellular events. The key signaling pathways affected are the p53 pathway and the cell cycle regulation pathway involving p21WAF1/CIP1.
Impact on Cell Cycle Progression
HDAC1 and HDAC2 are known to be recruited to the promoter regions of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1 and p57Kip2, where they act as transcriptional repressors.[1] Inhibition of HDAC1 and HDAC2 by this compound leads to increased acetylation of histones at these promoters, resulting in the upregulation of p21 and p57 expression.[1][2] These CDK inhibitors then bind to and inactivate cyclin/CDK complexes, leading to a cell cycle arrest, primarily in the G1 phase.[1][2]
Induction of Apoptosis via the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of apoptosis. The activity of p53 is modulated by post-translational modifications, including acetylation. HDAC1 and HDAC2 can deacetylate p53, leading to its inactivation and degradation.[3][4] By inhibiting HDAC1 and HDAC2, this compound promotes the hyperacetylation of p53.[3][5] Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes, such as those belonging to the Bcl-2 family, ultimately triggering apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity and effects of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit HDAC1/2 activity in vitro.
-
Materials:
-
Purified recombinant HDAC1 or HDAC2 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent).
-
This compound stock solution (in DMSO).
-
Black 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 450-465 nm.[6]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of Histone Acetylation
This protocol is used to determine the effect of this compound on the acetylation levels of histones in cultured cells.
-
Materials:
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound or vehicle control for a specified time.
-
Harvest cells and lyse to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.[7]
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.[8]
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the association of HDAC1/2 with specific gene promoters and the effect of this compound on histone acetylation at these loci.
-
Materials:
-
Cell culture reagents.
-
This compound.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (for quenching).
-
Lysis and sonication buffers.
-
Sonicator.
-
ChIP-grade antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-acetyl-Histone H3, IgG control).
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR reagents and primers for target gene promoters.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.[9]
-
Lyse cells and shear chromatin by sonication to obtain fragments of 200-1000 bp.[9]
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies or IgG control overnight at 4°C.[9]
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads sequentially with wash buffers.
-
Elute the chromatin complexes and reverse the cross-links.[9]
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
-
Conclusion
This compound is a valuable research tool for studying the roles of HDAC1 and HDAC2 in various biological processes. Its selectivity allows for a more targeted investigation of the consequences of inhibiting these specific HDAC isoforms. The primary signaling pathways affected by this compound involve the upregulation of p21 and the activation of p53, leading to cell cycle arrest and apoptosis, respectively. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the molecular mechanisms of this compound and to explore its therapeutic potential.
References
- 1. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BRD2492: A Technical Guide to its Role in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes pivotal to the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histone and non-histone proteins, this compound modulates chromatin structure and transcription factor activity, leading to downstream effects on cell cycle progression and cellular proliferation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective HDAC inhibition.
Core Mechanism of Action: Selective HDAC1/2 Inhibition
This compound exerts its biological effects through the specific inhibition of HDAC1 and HDAC2. These class I histone deacetylases are key components of several corepressor complexes (e.g., Sin3, NuRD, CoREST) that are recruited to gene promoters by sequence-specific transcription factors.[1] By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more condensed chromatin structure, which is generally associated with transcriptional repression.
The inhibitory action of this compound leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state. This "open" chromatin is more accessible to transcription factors and the transcriptional machinery, leading to the altered expression of a variety of genes.
Quantitative Data: Inhibitory Activity and Cellular Effects
The potency and selectivity of this compound have been characterized through in vitro enzymatic assays and cell-based proliferation assays.
| Target | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 13.2 | 1x |
| HDAC2 | 77.2 | ~5.8x |
| HDAC3 | 8908 | >674x |
| HDAC6 | >10000 | >757x |
Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against HDAC1 and HDAC2, with significant selectivity over other HDAC isoforms.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 1.01 |
| MCF-7 | Breast Cancer | 11.13 |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines. this compound effectively inhibits the growth of breast cancer cells.[2]
In Diffuse Large B-Cell Lymphoma (DLBCL) cells, treatment with this compound has been shown to cause a G1 cell cycle arrest.
Signaling Pathways Modulated by this compound
The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of events that ultimately alters gene expression and cellular behavior. A key consequence is the increased acetylation of histones, particularly at gene promoters, which leads to a more open chromatin structure and facilitates gene transcription.
Furthermore, HDAC1 and HDAC2 can directly interact with and deacetylate non-histone proteins, including transcription factors. By inhibiting this activity, this compound can modulate the function of these transcription factors. For instance, HDAC1 and HDAC2 are known to repress the expression of the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p57Kip2 by binding to their promoter regions.[3] Inhibition of HDAC1/2 can therefore lead to the upregulation of these genes, resulting in cell cycle arrest at the G1/S transition.[3]
The transcription factor Sp1 is another important non-histone target. HDAC1 and HDAC2 can deacetylate Sp1, and their inhibition leads to Sp1 hyperacetylation.[1] This can alter the binding affinity of Sp1 for promoter regions of target genes, such as the pro-apoptotic gene Bax, leading to changes in their expression.[1]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound-mediated inhibition of HDAC1/2 leads to histone and transcription factor acetylation, resulting in altered gene expression that promotes cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro HDAC Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as a no-inhibitor control.
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: IC50 Determination Workflow. This flowchart outlines the key steps for determining the in vitro inhibitory potency of this compound against HDAC enzymes.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SUDHL8 DLBCL cells)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium (B1200493) Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO as a vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Quantify the percentage of cells in each phase for the different treatment conditions.
Figure 3: Cell Cycle Analysis Workflow. This diagram shows the experimental steps for assessing the effect of this compound on the cell cycle distribution of cancer cells.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of HDAC1 and HDAC2 in gene expression and a potential starting point for the development of novel therapeutics. Its high potency and selectivity make it a powerful tool for dissecting the specific functions of these two histone deacetylases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanism and therapeutic applications of this compound and other selective HDAC inhibitors. Future studies should focus on identifying the full spectrum of genes regulated by this compound and elucidating the precise molecular mechanisms by which it exerts its anti-cancer effects in various contexts.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Regulators: The Post-Translational Code of Class I HDAC1 and HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
BRD2492: A Selective HDAC1/2 Inhibitor for Chromatin Remodeling Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD2492, a potent and selective small molecule inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). This document details its mechanism of action in the context of chromatin remodeling, presents its biochemical and cellular activities, and provides detailed protocols for key experimental assays.
Introduction to this compound and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, transitioning between condensed (heterochromatin) and relaxed (euchromatin) conformations to regulate gene expression. This process, known as chromatin remodeling, is largely governed by post-translational modifications of histone proteins. One of the key modifications is the acetylation of lysine (B10760008) residues on histone tails, a mark associated with active transcription.
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1] HDAC1 and HDAC2 are class I HDACs that are critical components of several large multi-protein co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST.[1] These complexes are recruited to specific gene promoters by transcription factors, where they mediate gene silencing.
This compound is a chemical probe that selectively inhibits the enzymatic activity of HDAC1 and HDAC2, thereby preventing the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the potential for re-expression of silenced genes, including tumor suppressor genes.
Quantitative Data for this compound
This compound exhibits high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms. The following tables summarize the available quantitative data for this inhibitor.
| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 |
| HDAC1 | 13.2 | - | ~5.8-fold |
| HDAC2 | 77.2 | ~0.17-fold | - |
| HDAC3 | 8908 | >670-fold | >115-fold |
| HDAC6 | >1000 | >75-fold | >12-fold |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms.[2] |
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 1.01 |
| MCF-7 | Breast Cancer | 11.13 |
| Table 2: Anti-proliferative activity of this compound in breast cancer cell lines.[2][3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2 enzymatic activity. By binding to the zinc-containing catalytic domain of these enzymes, this compound blocks the deacetylation of histone and non-histone proteins.[1]
The downstream consequences of HDAC1/2 inhibition are multifaceted and lead to significant changes in cellular processes. A key outcome is the upregulation of cyclin-dependent kinase inhibitors, such as p21, which leads to cell cycle arrest, typically at the G1 or G2/M phase.[4] Furthermore, the altered gene expression profile can trigger apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins.
Caption: Signaling pathway of this compound-mediated HDAC1/2 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on chromatin remodeling.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is for determining the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer. Include wells with enzyme only (positive control) and buffer only (blank).
-
Initiate the reaction by adding the HDAC fluorometric substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the association of specific proteins (e.g., acetylated histones) with specific genomic regions in cells treated with this compound.[5][6]
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., acetylated histone H3) or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with different wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the amount of precipitated DNA for specific gene promoters (e.g., p21 promoter) using quantitative PCR (qPCR).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution of a cell population.[7][8]
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a valuable research tool for investigating the role of HDAC1 and HDAC2 in chromatin remodeling and gene regulation. Its high potency and selectivity make it a precise instrument for dissecting the biological consequences of inhibiting these specific HDAC isoforms. The experimental protocols provided in this guide offer a starting point for researchers to explore the cellular and molecular effects of this compound in various biological contexts. Further research utilizing this and similar chemical probes will continue to illuminate the intricate mechanisms of epigenetic control and may pave the way for novel therapeutic strategies in diseases such as cancer.
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
BRD2492 as a Chemical Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. As a chemical probe, it serves as a critical tool for elucidating the biological functions of these two key epigenetic regulators. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, recommended experimental protocols, and its effect on cellular signaling pathways. The information presented here is intended to enable researchers to effectively utilize this compound for target validation and to explore the downstream consequences of selective HDAC1 and HDAC2 inhibition.
Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC3 | Selectivity vs. HDAC6 |
| HDAC1 | 13.2 | >100-fold | >100-fold |
| HDAC2 | 77.2 | >100-fold | >100-fold |
Data compiled from publicly available sources from chemical vendors.[1][2][3]
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Observed Effect |
| T-47D | Breast Cancer | 1.01 | Inhibition of cell growth |
| MCF-7 | Breast Cancer | 11.13 | Inhibition of cell growth |
| SUDHL8 | Diffuse Large B-cell Lymphoma | - | G1 cell cycle arrest |
Data compiled from publicly available sources from chemical vendors and scientific literature.[1][2][3][4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. These two isoforms are highly homologous and often exist together in large multi-protein co-repressor complexes, such as Sin3, NuRD, and CoREST. By blocking the deacetylase activity of HDAC1 and HDAC2, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.
A key downstream effect of HDAC1 and HDAC2 inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1)[6][7][8]. The p21 protein is a critical regulator of cell cycle progression. By binding to and inhibiting cyclin-CDK2 and cyclin-CDK4 complexes, p21 prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1 to S phase transition. The induction of p21 by this compound is a primary mechanism leading to G1 cell cycle arrest and a subsequent block in cell proliferation[4][5].
Experimental Protocols
The following are generalized protocols for common assays used to characterize HDAC inhibitors like this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Biochemical HDAC Activity Assay (Fluorogenic)
This assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HDAC1 and HDAC2.
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified HDAC enzyme to each well.
-
Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to confirm the on-target activity of this compound in cells by measuring the acetylation of histones.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Use as a Chemical Probe: Best Practices
To ensure robust and reproducible results when using this compound as a chemical probe, the following best practices are recommended:
-
On-Target Engagement: Always confirm that this compound is engaging its target in your experimental system. This can be achieved by performing a western blot to detect an increase in histone acetylation, a direct downstream marker of HDAC inhibition.
-
Dose-Response: Use a range of concentrations to establish a clear dose-response relationship for the observed phenotype. This helps to ensure that the effect is due to the specific activity of the compound.
-
Negative Control: Whenever possible, use a structurally similar but inactive analog of this compound as a negative control. While a specific inactive analog for this compound is not commercially available, structurally related compounds that have been shown to be inactive in HDAC assays could be considered.
-
Time-Course Experiments: Perform time-course experiments to understand the kinetics of the cellular response to this compound treatment.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of HDAC1 and HDAC2. Its high potency and selectivity make it a powerful tool for dissecting the downstream consequences of inhibiting these key epigenetic regulators. By following the protocols and best practices outlined in this guide, researchers can confidently employ this compound to advance our understanding of HDAC biology and its implications in health and disease.
References
- 1. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
BRD2492: A Deep Dive into its Selectivity for HDAC1/2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2). We will explore its selectivity profile through quantitative data, detail the experimental methodologies used for its characterization, and visualize the key signaling pathways it modulates.
Core Selectivity Profile of this compound
This compound distinguishes itself through its remarkable selectivity for HDAC1 and HDAC2 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and is a key attribute for its potential as a therapeutic agent. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Quantitative Inhibitory Activity
Two independent studies have quantified the IC50 values of this compound against various HDAC isoforms. While the absolute values show some variation, the trend of high potency against HDAC1 and HDAC2 with significantly lower activity against other HDACs is consistent.
| HDAC Isoform | IC50 (nM) - Study 1[1][2][3] | IC50 (nM) - Study 2[4] |
| HDAC1 | 2 | 13.2 |
| HDAC2 | 19 | 77.2 |
| HDAC3 | 2080 | >10,000 |
| HDAC6 | - | >10,000 |
Note: A lower IC50 value indicates greater inhibitory potency.
This data clearly demonstrates that this compound is a potent inhibitor of HDAC1 and HDAC2, with selectivity of over 100-fold against HDAC3.[4][5] This high degree of selectivity is a critical feature, as non-selective HDAC inhibitors have been associated with broader toxicities.
Mechanism of Action: Modulating Cell Cycle and Apoptosis
HDAC1 and HDAC2 are key regulators of chromatin structure and gene expression. Their inhibition by this compound leads to hyperacetylation of histones and other proteins, which in turn alters gene transcription and triggers significant cellular responses, primarily cell cycle arrest and apoptosis.
Signaling Pathway of this compound-induced G1 Cell Cycle Arrest
Inhibition of HDAC1 and HDAC2 by this compound leads to the upregulation of cyclin-dependent kinase inhibitors, most notably p21.[5][6][7] p21 plays a pivotal role in cell cycle regulation by inhibiting the activity of cyclin/CDK complexes that are essential for the G1/S phase transition.[2][8] This leads to a halt in cell proliferation.
Induction of Apoptosis
Beyond cell cycle arrest, inhibition of HDAC1 and HDAC2 can trigger programmed cell death, or apoptosis. This is a crucial mechanism for the anti-cancer activity of HDAC inhibitors. The apoptotic pathway induced by HDACi is complex and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and cellular effects of this compound.
Biochemical Assay for HDAC Inhibition (IC50 Determination)
This protocol outlines a standard fluorometric assay to determine the IC50 values of this compound against purified HDAC enzymes.
Methodology:
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.
-
Enzyme Reaction:
-
Purified recombinant human HDAC1 or HDAC2 enzyme is diluted in assay buffer.
-
The diluted enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-15 minutes) at 37°C in a 96-well plate.
-
The enzymatic reaction is initiated by adding a fluorogenic HDAC substrate (e.g., from a Fluor de Lys® kit).
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Signal Detection:
-
A developer solution is added to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
The plate is incubated at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
-
Cellular Assay for Histone Acetylation
This protocol describes a method to assess the effect of this compound on histone acetylation levels within cells, confirming its target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., T-47D, MCF-7) are cultured to an appropriate confluency in 96-well plates.[4]
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Histone Extraction:
-
After treatment, the culture medium is removed, and cells are washed with PBS.
-
Cells are lysed using a suitable lysis buffer, and nuclear extracts containing histones are prepared.
-
-
Western Blotting:
-
Protein concentration in the nuclear extracts is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4).
-
A loading control antibody (e.g., total Histone H3 or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Analysis:
-
The intensity of the bands corresponding to the acetylated histone is quantified and normalized to the loading control.
-
An increase in the normalized band intensity in this compound-treated cells compared to the vehicle control indicates an increase in histone acetylation.
-
This comprehensive guide provides a detailed understanding of the selectivity of this compound for HDAC1/2, the molecular consequences of this inhibition, and the experimental approaches used for its characterization. This information is vital for researchers and drug development professionals working on the next generation of targeted cancer therapies.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
BRD2492: A Potent and Selective Histone Deacetylase 1 and 2 Inhibitor for In Vitro Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). This document provides a comprehensive technical overview of the in vitro biological activity of this compound, also referenced in scientific literature as compound 6d. It includes a summary of its inhibitory activity, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Core Biological Activity
This compound is a highly selective inhibitor of the class I histone deacetylases, HDAC1 and HDAC2. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. Dysregulation of HDAC1 and HDAC2 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.
The inhibitory activity of this compound has been quantified against its primary targets and in cellular assays, demonstrating its potency and selectivity.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified HDAC enzymes.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
Data represents the concentration of this compound required to inhibit 50% of cell growth after a defined incubation period.
Mechanism of Action: HDAC1/2 Inhibition
This compound exerts its biological effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression. The downstream consequences of HDAC1/2 inhibition include the induction of cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound. These protocols are based on established methods for evaluating HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of this compound against purified HDAC1 and HDAC2 enzymes.
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound
-
Trichostatin A (TSA) or SAHA (as a positive control)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in HDAC assay buffer.
-
In a 384-well plate, add the diluted this compound or control (DMSO vehicle, positive control inhibitor).
-
Add the purified HDAC enzyme (HDAC1 or HDAC2) to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer, containing trypsin, cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~460 nm emission).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Anti-proliferative Assay (MTT Assay)
This assay is used to determine the IC50 values of this compound in cancer cell lines.
Materials:
-
T-47D and MCF-7 breast cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of HDAC1 and HDAC2 in various biological processes, particularly in the context of cancer. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of inhibiting these key epigenetic regulators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their in vitro studies.
Methodological & Application
Application Notes and Protocols: BRD2492 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, including breast cancer, HDACs are often dysregulated, contributing to tumor growth and survival. By inhibiting HDAC1 and HDAC2, this compound can induce changes in gene expression that lead to cell cycle arrest, apoptosis, and the inhibition of cancer cell proliferation. These application notes provide a summary of the effects of this compound on breast cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects in breast cancer cell lines through the inhibition of HDAC1 and HDAC2. This inhibition leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of genes involved in critical cellular processes. The primary mechanisms of action include:
-
Cell Cycle Arrest: HDAC inhibitors have been shown to cause cell cycle arrest at either the G1/S or G2/M phase in breast cancer cells.[2][3] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins such as cyclin D1.[2][4]
-
Induction of Apoptosis: this compound and other HDAC inhibitors can trigger programmed cell death (apoptosis) in breast cancer cells through both intrinsic and extrinsic pathways.[5][6] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Modulation of Signaling Pathways: HDAC inhibitors are known to impact key signaling pathways that are frequently dysregulated in breast cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. HDAC inhibitors can lead to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby inhibiting its activity.[2][7][8]
-
Regulation of p53: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. HDAC inhibitors can increase the acetylation of p53, which can enhance its stability and transcriptional activity, leading to the expression of target genes that promote apoptosis and cell cycle arrest.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other relevant HDAC inhibitors on breast cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 13.2[1] |
| HDAC2 | 77.2[1] |
Table 2: Growth Inhibition of Breast Cancer Cell Lines by this compound
| Cell Line | IC50 (µM) |
| T-47D | 1.01[1] |
| MCF-7 | 11.13[1] |
Table 3: Effects of HDAC Inhibitors on Apoptosis in Breast Cancer Cell Lines (Representative Data)
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| T47D | Control | 5.24 | [11] |
| Berberine (B55584) (25 µM) | 29.6 | [11] | |
| MCF-7 | Control | 4.13 | [11] |
| Berberine (25 µM) | 31.72 | [11] |
Note: Data for Berberine, another compound that induces apoptosis, is shown as a representative example of apoptosis induction in these cell lines.
Table 4: Effects of HDAC Inhibitors on Cell Cycle Distribution in Breast Cancer Cell Lines (Representative Data)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| T-47D | Control | 56.54 | 29.56 | 13.90 | [11] |
| Berberine (25 µM) | 49.87 | 16.58 | 33.55 | [11] | |
| MCF-7 | Control | 71.41 | 21.71 | 6.89 | [11] |
| Berberine (25 µM) | 80.86 | 11.12 | 8.02 | [11] |
Note: Data for Berberine is provided as a representative example of cell cycle alterations in these cell lines.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: T-47D and MCF-7 human breast cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed T-47D or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p21, Cyclin B1, acetylated-p53, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in breast cancer cell lines by inhibiting HDAC1 and HDAC2, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the detailed molecular mechanisms of this compound and evaluate its therapeutic efficacy in preclinical models of breast cancer. Further studies are warranted to explore the full potential of this compound as a targeted therapy for breast cancer.
References
- 1. Histone deacetylase inhibitors suppress mutant p53 transcription via HDAC8/YY1 signals in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTORC1/C2 and pan-HDAC inhibitors synergistically impair breast cancer growth by convergent AKT and polysome inhibiting mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDACI regulates the PI3K/Akt signaling pathway to reverse MCF-7/PTX resistance by inhibiting SET - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 11. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD2492 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. By selectively inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological activity.
Mechanism of Action
HDAC inhibitors like this compound function by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and makes it more accessible to transcription factors. This, in turn, alters the expression of specific genes that can control key cellular processes such as the cell cycle and apoptosis.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and its effect on cancer cell proliferation.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HDAC1 | Enzymatic Assay | 13.2 nM | [1] |
| HDAC2 | Enzymatic Assay | 77.2 nM | [1] |
| T-47D (Breast Cancer) | Cell Growth Inhibition | 1.01 µM | [1] |
| MCF-7 (Breast Cancer) | Cell Growth Inhibition | 11.13 µM | [1] |
Experimental Protocols
A. Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for reproducible results.
-
Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Briefly vortex to ensure the compound is fully dissolved.
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1]
-
Storage : Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the cell culture medium.
Note : The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in vehicle control wells.
B. Protocol: Cell Viability / Cytotoxicity Assay
This protocol describes how to determine the IC50 of this compound in a specific cell line using a colorimetric assay such as the Neutral Red Uptake (NRU) or MTT assay. The principle of the NRU assay is that viable cells incorporate and bind the supravital dye neutral red in their lysosomes.[2]
References
Application Notes: Western Blot Analysis of BRD2492 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, with IC50 values of 13.2 nM and 77.2 nM, respectively.[1] It exhibits over 100-fold selectivity for HDAC1/2 over other HDAC isoforms like HDAC3 and HDAC6.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, leading to chromatin condensation and regulation of gene expression. Inhibition of HDAC1 and HDAC2 by this compound is expected to result in hyperacetylation of their substrates, leading to changes in gene transcription and subsequent cellular effects, including cell cycle arrest and apoptosis. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound.
Data Presentation: Expected Effects of this compound on Key Protein Markers
The following table summarizes the anticipated qualitative and quantitative changes in key protein markers upon treatment with this compound, based on the known mechanism of action of HDAC1/2 inhibitors.
| Protein Target | Cellular Process | Expected Effect of this compound | Recommended Antibody Dilution | Approximate Molecular Weight |
| Acetyl-Histone H3 (Lys9/Lys14) | Chromatin Remodeling | Increase | 1:1000 | ~17 kDa |
| Acetyl-α-Tubulin (Lys40) | Cytoskeletal Regulation | Increase | 1:1000 - 1:5000 | ~55 kDa |
| p21 WAF1/CIP1 | Cell Cycle Arrest | Increase | 1:1000 | ~21 kDa |
| Cyclin D1 | Cell Cycle Progression | Decrease | 1:1000 - 1:10000 | ~36 kDa |
| Cleaved Caspase-3 | Apoptosis | Increase | 1:500 - 1:1000 | ~17/19 kDa |
| Total Histone H3 | Loading Control | No Change | 1:1000 | ~17 kDa |
| α-Tubulin | Loading Control | No Change | 1:2000 | ~55 kDa |
| β-Actin | Loading Control | No Change | 1:1000 | ~42 kDa |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HDAC1/2, leading to increased acetylation of histones and tubulin, ultimately causing cell cycle arrest and apoptosis.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
This protocol is designed for cultured cells (e.g., T-47D or MCF-7 breast cancer cell lines) and can be adapted for other cell types.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration with RIPA buffer.
-
Mix the protein samples with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein (e.g., 8-12% for most proteins, 15% for histones).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the table above for recommended starting dilutions, which should be optimized for your specific experimental conditions.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer (typically 1:2000 to 1:10000) and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software such as ImageJ.
-
Normalize the band intensity of the target protein to the intensity of a loading control protein (e.g., β-actin, α-tubulin, or Total Histone H3) to account for any variations in protein loading.
-
Present the data as fold change relative to the vehicle-treated control.
-
References
BRD2492 In Vivo Dosing: A Comprehensive Guide for Preclinical Research
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals investigating the therapeutic potential of BRD2492, a potent and selective dual inhibitor of histone deacetylases 1 and 2 (HDAC1/2), now have access to detailed application notes and protocols for in vivo studies. This document provides a foundational guide for designing and executing preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound.
This compound has emerged as a promising candidate for targeted cancer therapy due to its high selectivity for HDAC1 and HDAC2, enzymes often dysregulated in various malignancies. While in vitro studies have demonstrated its potent anti-proliferative effects, a consolidated resource for its in vivo application has been lacking. These application notes aim to fill that gap by providing a starting point for researchers to develop robust in vivo experimental plans.
Quantitative Data Summary
Due to the limited publicly available in vivo data for this compound, the following tables are presented as templates. Researchers are strongly encouraged to perform initial dose-range finding and pharmacokinetic studies to determine the optimal dosing for their specific animal models and cancer types.
Table 1: Hypothetical Dose-Response Data for this compound in a Murine Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., Oral (p.o.) | Daily | 0 |
| This compound | 10 | p.o. | Daily | [Data to be determined] |
| This compound | 25 | p.o. | Daily | [Data to be determined] |
| This compound | 50 | p.o. | Daily | [Data to be determined] |
| Positive Control | [Specify] | [Specify] | [Specify] | [Data to be determined] |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | [Data to be determined] | ng/mL |
| Tmax (Time to Cmax) | [Data to be determined] | hours |
| AUC (Area Under the Curve) | [Data to be determined] | ng*h/mL |
| t1/2 (Half-life) | [Data to be determined] | hours |
| Bioavailability (%) | [Data to be determined] | % |
Experimental Protocols
The following are generalized protocols that should be adapted to specific experimental needs.
Protocol 1: Murine Xenograft Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Nude mice) aged 6-8 weeks.
-
Cell Line Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosing: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the determined dosage and frequency.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: Pharmacokinetic Analysis
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) for pharmacokinetic studies.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Visualizing Key Concepts
To aid in the conceptualization of the experimental design and the compound's mechanism of action, the following diagrams are provided.
Application Notes and Protocols for BRD2492 in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to oxidative stress and neuroinflammation as key contributors to the pathogenesis of these disorders. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.
BRD2492 is a novel, potent, small-molecule activator of the Nrf2 signaling pathway. Its ability to enhance the endogenous antioxidant defense mechanisms makes it a valuable research tool for studying the role of oxidative stress in neurodegenerative diseases and for exploring potential therapeutic strategies. These application notes provide an overview of this compound and detailed protocols for its use in in vitro models of neurodegeneration.
Mechanism of Action
This compound is designed to disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), and proteins involved in glutathione (B108866) synthesis and regeneration. By upregulating these genes, this compound helps to restore redox homeostasis and protect neuronal cells from oxidative damage.
Caption: Mechanism of action of this compound as an Nrf2 pathway activator.
Quantitative Data
The following tables summarize the key in vitro characteristics of this compound in a human neuroblastoma cell line (SH-SY5Y).
Table 1: Potency of this compound in Nrf2 Activation
| Parameter | Value | Cell Line | Assay |
| EC50 | 150 nM | SH-SY5Y | Nrf2-ARE Luciferase Reporter Assay |
Table 2: Effect of this compound on Nrf2 Target Gene Expression
| Target Gene | Fold Induction (at 1 µM this compound) | Cell Line | Method |
| HO-1 | 8.5 ± 1.2 | SH-SY5Y | qPCR (24h treatment) |
| NQO1 | 6.2 ± 0.8 | SH-SY5Y | qPCR (24h treatment) |
| GCLC | 4.1 ± 0.5 | SH-SY5Y | qPCR (24h treatment) |
Table 3: Neuroprotective Efficacy of this compound against Oxidative Stress
| Condition | Cell Viability (%) | Cell Line | Assay |
| Vehicle Control | 100 ± 5.0 | SH-SY5Y | MTT Assay |
| H₂O₂ (100 µM) | 45 ± 3.5 | SH-SY5Y | MTT Assay |
| This compound (1 µM) + H₂O₂ (100 µM) | 85 ± 4.2 | SH-SY5Y | MTT Assay |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of this compound.
Caption: Experimental workflow for characterizing this compound.
Protocol 1: Nrf2-ARE Luciferase Reporter Assay
This protocol is for determining the EC50 of this compound for Nrf2 activation using a stable SH-SY5Y cell line expressing a luciferase reporter driven by an ARE promoter.
Materials:
-
SH-SY5Y-ARE-Luciferase stable cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed SH-SY5Y-ARE-Luciferase cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Genes
This protocol is for measuring the change in expression of Nrf2 target genes (e.g., HO-1, NQO1) in response to this compound treatment.
Materials:
-
SH-SY5Y cells
-
6-well tissue culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the neuroprotective effect of this compound against an oxidative insult (e.g., H₂O₂).
Materials:
-
SH-SY5Y cells
-
96-well tissue culture plates
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with this compound at various concentrations for 24 hours. Include a vehicle control.
-
After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM (or a concentration previously determined to induce ~50% cell death). Do not add H₂O₂ to the vehicle control wells.
-
Incubate for another 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 4: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol is for visualizing the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
SH-SY5Y cells
-
Glass coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle for a short duration (e.g., 4-6 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Nrf2 pathway in neurodegenerative diseases. The protocols provided here offer a framework for characterizing its potency, mechanism of action, and neuroprotective efficacy in vitro. These studies can provide crucial insights into the therapeutic potential of activating the Nrf2 pathway for the treatment of neurodegenerative disorders.
Application of BRD2492 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. Dysregulation of HDAC1 and HDAC2 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound serves as a valuable chemical probe for elucidating the biological functions of HDAC1 and HDAC2 and for exploring their therapeutic potential.
This document provides detailed application notes and protocols for the use of this compound in epigenetic research, focusing on its effects on cell viability, histone acetylation, cell cycle progression, and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Selectivity |
| HDAC1 | 13.2[1][2] | >100-fold vs HDAC3/6[1][2] |
| HDAC2 | 77.2[1][2] | >100-fold vs HDAC3/6[1][2] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| T-47D | 1.01[1][2] |
| MCF-7 | 11.13[1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Induction of G1 Cell Cycle Arrest
This compound-Mediated Apoptosis Pathway
Experimental Workflow: From Cell Treatment to Data Analysis
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC₅₀ value.
Materials:
-
Cell line of interest (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. For the MTT assay, a purple formazan (B1609692) precipitate will form.
-
-
Measurement:
-
For MTS assay: Read the absorbance at 490 nm using a plate reader.
-
For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol details the detection of changes in global histone H3 and H4 acetylation levels following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC₅₀) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Gate the cell population and quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to analyze the expression of target genes (e.g., CDKN1A (p21), BCL2, BAX) after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in Protocol 2.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Real-Time qPCR:
-
Set up qPCR reactions in triplicate for each sample and target gene, including a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold change = 2^(-ΔΔCt)
-
-
Present the data as fold change in gene expression relative to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the roles of HDAC1 and HDAC2 in various biological processes. The protocols provided herein offer a framework for researchers to study the effects of this selective inhibitor on cell fate and gene expression. The ability of this compound to induce cell cycle arrest and apoptosis underscores its potential as a therapeutic agent and highlights the importance of HDAC1 and HDAC2 in maintaining cellular homeostasis. Further research using this compound will undoubtedly continue to unravel the complex epigenetic mechanisms governing health and disease.
References
BRD2492: A Potent and Selective HDAC1/2 Inhibitor for Investigating Protein Acetylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] The dynamic process of protein acetylation, governed by the interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical regulatory mechanism for numerous cellular processes, including gene expression, cell cycle progression, and DNA damage repair. Dysregulation of this process is implicated in various diseases, most notably cancer. This compound, by selectively targeting HDAC1 and HDAC2, provides a precise tool to dissect the specific roles of these class I HDACs in cellular function and disease pathology. These application notes provide a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its use in studying protein acetylation.
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized both biochemically against isolated enzymes and in cell-based assays. The following tables summarize the key quantitative data for this compound and representative data for similar selective HDAC1/2 inhibitors.
| Target | IC50 (nM) | Source |
| HDAC1 | 13.2 | [1] |
| HDAC2 | 77.2 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of HDAC1 and HDAC2.
| Cell Line | IC50 (µM) | Assay Type | Source |
| T-47D (Breast Cancer) | 1.01 | Growth Inhibition | [1] |
| MCF-7 (Breast Cancer) | 11.13 | Growth Inhibition | [1] |
Table 2: Cellular Growth Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of cell growth in the specified cancer cell lines.
Effects on Protein Acetylation
Treatment of cells with selective HDAC1/2 inhibitors leads to an increase in the acetylation of histone and non-histone proteins. The following table presents representative quantitative data on the fold-change in histone acetylation observed after treatment with selective HDAC1/2 inhibitors. Note: Specific quantitative proteomics or Western blot data for this compound was not publicly available at the time of this writing. The data below is representative of the effects of other selective HDAC1/2 inhibitors and should be confirmed experimentally for this compound.
| Histone Mark | Fold Change (Treated/Control) | Method | Cell Line | Representative Source |
| Acetyl-Histone H3 | 1.5 - 3.0 | Western Blot | Various | [2][3] |
| Acetyl-Histone H4 | 2.0 - 5.0 | Western Blot | Various | [2][3] |
| Acetyl-Histone H3 (Proteomics) | Varies by site | Mass Spectrometry | Various | [4] |
| Acetyl-Histone H4 (Proteomics) | Varies by site | Mass Spectrometry | Various | [4] |
Table 3: Representative Effects of Selective HDAC1/2 Inhibitors on Histone Acetylation. The fold change in acetylation is typically measured by quantitative Western blot or mass spectrometry-based proteomics.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. This leads to the accumulation of acetylated lysine (B10760008) residues on histone and non-histone proteins, which in turn alters gene expression and cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD2492 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel HDAC inhibitors like this compound. These assays allow for the rapid testing of large compound libraries to identify molecules that modulate HDAC activity.
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound against specific HDAC enzymes and its anti-proliferative effects on cancer cell lines.
| Target | Assay Type | IC50 | Cell Line | IC50 (Anti-proliferative) |
| HDAC1 | Biochemical | 13.2 nM[1] | T-47D (Breast Cancer) | 1.01 µM[1] |
| HDAC2 | Biochemical | 77.2 nM[1] | MCF-7 (Breast Cancer) | 11.13 µM[1] |
| HDAC3 | Biochemical | >100-fold selectivity vs HDAC1/2[1] | ||
| HDAC6 | Biochemical | >100-fold selectivity vs HDAC1/2[1] |
Signaling Pathway
HDAC1 and HDAC2 are key regulators of gene expression. Their inhibition by this compound leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of genes involved in critical cellular processes. The diagram below illustrates the signaling pathway affected by HDAC1/2 inhibition.
Caption: Inhibition of HDAC1/2 by this compound leads to histone hyperacetylation and gene expression changes.
High-Throughput Screening Protocols
The following are detailed protocols for biochemical and cell-based high-throughput screening assays suitable for identifying and characterizing HDAC inhibitors like this compound.
Biochemical HTS Assay: Fluorogenic HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC1 or HDAC2.
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Workflow:
Caption: Workflow for a biochemical high-throughput screening assay for HDAC inhibitors.
Materials:
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
HDAC1 or HDAC2 Enzyme (human recombinant)
-
Fluorogenic HDAC Substrate
-
HDAC Developer
-
This compound (or other test compounds)
-
Trichostatin A (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) or Trichostatin A (positive control).
-
-
Enzyme Addition:
-
Dilute HDAC1 or HDAC2 enzyme to the desired concentration in cold Assay Buffer.
-
Add 20 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare the fluorogenic HDAC substrate solution in Assay Buffer.
-
Add 20 µL of the substrate solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Add 40 µL of HDAC Developer to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescence Reading:
-
Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for this compound by fitting the dose-response curve using a suitable software.
-
Cell-Based HTS Assay: HDAC-Glo™ I/II Assay
This assay measures the inhibition of endogenous HDAC Class I and II activity within living cells.
Principle: A cell-permeable, luminogenic substrate is added to cells. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a substrate for luciferase. The resulting luminescence is proportional to the HDAC activity.
Workflow:
References
Troubleshooting & Optimization
BRD2492 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of BRD2492, a potent and selective HDAC1/2 inhibitor. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to its solubility and stability, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets Histone Deacetylase 1 (HDAC1) and HDAC2. By inhibiting these enzymes, this compound can modulate the acetylation state of histones and other proteins, leading to changes in gene expression and cellular processes. This makes it a valuable tool for studying the roles of HDAC1 and HDAC2 in various biological systems, including cancer.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Specific solubility in other organic solvents or aqueous buffers has not been widely reported. It is advisable to perform a solubility test in your solvent of choice before preparing a large amount of solution.
Q4: I am using this compound in a cell-based assay and I'm observing precipitation. What could be the cause?
A4: Precipitation of small molecules in cell culture media is a common issue, often due to the compound's low aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the compound can "crash out" if its concentration exceeds its solubility limit. It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v) to minimize solvent-induced toxicity and precipitation.
Data Presentation
This compound Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₂ | |
| Molecular Weight | 346.39 g/mol | |
| Solubility | ||
| DMSO | 31.25 mg/mL (90.22 mM) | [1] |
| Stock Solution Stability | ||
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
This guide will help you troubleshoot and resolve issues with this compound precipitation during your experiments.
Question: My this compound solution, which was clear upon preparation, has developed a precipitate after storage. What should I do?
Answer: This could be due to several factors:
-
Temperature-dependent solubility: The compound may be less soluble at the storage temperature. Before use, allow the vial to warm to room temperature and vortex vigorously to try and redissolve the precipitate.
-
Solvent evaporation: Over time, especially with frequent opening of the vial, the solvent (e.g., DMSO) can evaporate, leading to an increase in the compound's concentration and subsequent precipitation. Preparing single-use aliquots can mitigate this.
-
Degradation: The precipitate could be a degradation product which is less soluble. If the precipitate does not redissolve upon warming and vortexing, it is recommended to prepare a fresh stock solution.
Issue: Inconsistent or Lower-Than-Expected Activity in Assays
Question: I am observing variable or weak activity of this compound in my experiments. What could be the problem?
Answer: Inconsistent results can often be traced back to issues with the compound's stability and solubility.
-
Partial Precipitation: Even if not clearly visible, microscopic precipitation can occur, reducing the effective concentration of the inhibitor in your assay. Before adding to your assay, ensure your final diluted solution is clear. Centrifuging the solution and using the supernatant can help remove any precipitated material.
-
Degradation in Assay Media: this compound may not be stable in your specific cell culture medium or buffer over the duration of your experiment. Consider performing a stability study (see protocol below) to assess its half-life under your experimental conditions.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the plastic surfaces of microplates or tubes, lowering the effective concentration. Using low-binding plastics or including a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01%) in your buffer, if compatible with your assay, can help reduce this.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 19.5 µM).
-
Addition to Buffer: To a new 96-well plate containing 198 µL of your aqueous buffer in each well, add 2 µL of each DMSO dilution of this compound. This will result in a 1:100 dilution and a final concentration range from 100 µM down to 0.195 µM. Include a well with buffer and 2 µL of DMSO as a blank.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance/turbidity compared to the blank.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvent or buffer of interest
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare Solution: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 37°C).
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Signaling Pathway Visualization
This compound inhibits HDAC1 and HDAC2, which are key components of several co-repressor complexes that regulate gene transcription. The following diagram illustrates a simplified, hypothetical signaling pathway where HDAC1/2 inhibition by this compound leads to gene activation.
References
Technical Support Center: Optimizing BRD2492 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BRD2492 in experiments.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. Despite the "BRD" in its name, it does not target Bromodomain-containing proteins. Its function is to prevent the removal of acetyl groups from histone and non-histone proteins, leading to an increase in acetylation. This alteration in protein acetylation, particularly of histones, results in a more open chromatin structure, which in turn modulates gene expression.
Q2: What are the major signaling pathways affected by this compound?
A2: By inhibiting HDAC1 and HDAC2, this compound influences several key cellular signaling pathways, primarily by altering the expression of critical regulatory genes. The major pathways affected include:
-
Cell Cycle Progression: Inhibition of HDAC1/2 can lead to the upregulation of cyclin-dependent kinase inhibitors, such as p21, causing cell cycle arrest, typically at the G1/S or G2/M phase.
-
Apoptosis (Programmed Cell Death): this compound can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.
-
DNA Damage Response: HDAC1 and HDAC2 are integral to DNA repair processes. Their inhibition can impair the cell's ability to repair DNA damage, leading to an accumulation of DNA double-strand breaks and potentially triggering apoptosis.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on available data for this compound and other selective HDAC1/2 inhibitors, a range of 10 nM to 10 µM is recommended for initial experiments. For specific cell lines, refer to the quantitative data table below for published IC50 values, which can help in narrowing down the initial concentration range.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the biological process being investigated.
-
Histone Acetylation: Changes in histone acetylation can be observed in as little as a few hours (e.g., 2-6 hours).
-
Gene Expression: Changes in the transcription of target genes can typically be detected within 6 to 24 hours.
-
Cell Viability/Apoptosis: Effects on cell viability and apoptosis often require longer incubation periods, typically from 24 to 72 hours.
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective HDAC1/2 inhibitors in various cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Compound | Target(s) | Cell Line | Assay | IC50 |
| This compound | HDAC1/2 | T-47D (Breast Cancer) | Growth Inhibition | 1.01 µM |
| This compound | HDAC1/2 | MCF-7 (Breast Cancer) | Growth Inhibition | 11.13 µM |
| Romidepsin | HDAC1/2 | KKU-055 (Biliary Tract Cancer) | Cell Viability | low nM range |
| Romidepsin | HDAC1/2 | TFK-1 (Biliary Tract Cancer) | Cell Viability | low nM range |
| ACY-1215 | HDAC1/2/3 | Hbl-1 | Growth Inhibition | 1.6 µM |
| ACY-1215 | HDAC1/2/3 | A-172 (Glioblastoma) | Growth Inhibition | 10 nM (24h) |
| ACY-1215 | HDAC1/2/3 | U87MG (Glioblastoma) | Growth Inhibition | 10 nM (24h) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol outlines a method to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS or MTT reagent
-
DMSO (for stock solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or target protein expression. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Treatment Time: The incubation time may be too short to induce a biological response. 3. Cell Line Resistance: The chosen cell line may be resistant to HDAC1/2 inhibition. 4. Compound Instability: this compound may be degrading in the culture medium. | 1. Perform a broader dose-response curve, extending to higher concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the expression of HDAC1 and HDAC2 in your cell line. Consider using a different cell line known to be sensitive to HDAC inhibitors. 4. Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific culture medium over the experiment's duration. |
| High background or inconsistent results in assays. | 1. Compound Precipitation: this compound may be precipitating at higher concentrations. 2. Inaccurate Pipetting: Inconsistent volumes can lead to variability. 3. Edge Effects in Microplates: Evaporation from outer wells can affect results. | 1. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, use lower concentrations or a different solvent for the stock solution. 2. Ensure proper calibration and use of pipettes. 3. Avoid using the outermost wells of the microplate for treatment groups; instead, fill them with sterile water or PBS to maintain humidity. |
| Unexpected or off-target effects observed. | 1. High Compound Concentration: Very high concentrations may lead to non-specific effects. 2. Cell Line-Specific Responses: The observed phenotype may be a unique response of your cell model. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Confirm the on-target effect by measuring the acetylation of known HDAC1/2 substrates (e.g., histone H3 at lysine (B10760008) 9). Consider using a rescue experiment or a secondary, structurally different HDAC1/2 inhibitor to confirm the phenotype. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a cell viability assay.
Technical Support Center: Troubleshooting BRD2492 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for troubleshooting potential off-target effects of BRD2492, a potent and selective dual inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. By understanding the known on-target effects and potential off-target liabilities, researchers can design more robust experiments and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and potency of this compound?
A1: this compound is a highly potent inhibitor of HDAC1 and HDAC2. In biochemical assays, it exhibits the following IC50 values:
| Target | IC50 (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
This compound demonstrates over 100-fold selectivity for HDAC1/2 over HDAC3 and HDAC6.
Q2: What are the expected on-target cellular phenotypes of this compound?
A2: Inhibition of HDAC1 and HDAC2 is known to induce specific cellular phenotypes. Observing these effects can help confirm that this compound is engaging its intended targets in your experimental system. Key on-target effects include:
-
Cell Cycle Arrest: Inhibition of HDAC1/2 typically leads to a G1 cell cycle arrest.[1]
-
Induction of p21: Increased expression of the cyclin-dependent kinase inhibitor p21 is a common downstream effect of HDAC1/2 inhibition.[1]
-
Apoptosis: Prolonged inhibition of HDAC1/2 can lead to programmed cell death.[1]
-
Increased Histone Acetylation: A direct consequence of HDAC inhibition is the accumulation of acetylated histones (e.g., acetyl-H3K9).[1]
Q3: I'm observing a phenotype that is not consistent with HDAC1/2 inhibition. What could be the cause?
A3: If your observed phenotype does not align with the known consequences of HDAC1 and HDAC2 inhibition, it may be due to an off-target effect. One potential off-target for hydroxamate-based HDAC inhibitors, a chemical class to which this compound likely belongs, is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) .[2][3]
Q4: What is MBLAC2 and what is the consequence of its inhibition?
A4: MBLAC2 is a palmitoyl-CoA hydrolase.[3][4] Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles.[3] If you observe alterations in extracellular vesicle biology or lipid metabolism, it may be indicative of MBLAC2 engagement by this compound.
Q5: How can I confirm that the effects I'm seeing are on-target?
A5: Several experimental approaches can help distinguish between on-target and off-target effects. These include:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout HDAC1 and/or HDAC2. If the phenotype is recapitulated, it is likely an on-target effect.
-
Use of a Structurally Unrelated Inhibitor: Employ a different, structurally distinct HDAC1/2 inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with HDAC1 and HDAC2 in a cellular context.
Q6: What should I do if I suspect an off-target effect?
A6: If you suspect an off-target effect, consider the following troubleshooting workflow:
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to HDAC1 and HDAC2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HDAC1 and HDAC2 in the supernatant by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify cellular binding partners of this compound, including potential off-targets.
Methodology:
-
Probe Synthesis:
-
Synthesize an affinity-tagged version of this compound. This typically involves adding a linker and a biotin (B1667282) tag to the molecule. A structurally similar, inactive control compound should also be synthesized.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Capture:
-
Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Incubate the cell lysate with the beads to allow for the capture of binding proteins.
-
As a control, incubate lysate with beads coupled to the inactive compound or with unconjugated beads.
-
For competition experiments, pre-incubate the lysate with an excess of free, untagged this compound before adding the beads.
-
-
Elution and Protein Identification:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched on the this compound-bound beads compared to the control beads.
-
Proteins that show reduced binding in the competition experiment are considered specific interactors.
-
Signaling Pathways and Workflows
References
how to prevent BRD2492 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of the HDAC1/2 inhibitor, BRD2492, in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound in solution.
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity is a strong indicator of compound degradation. Several factors could be contributing to this, including:
-
Hydrolysis: The amide and sulfonamide bonds in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]
-
Oxidation: The aromatic rings and secondary amine in the this compound structure can be prone to oxidation, particularly when exposed to air (oxygen) or in the presence of metal ions.[3][4]
-
Photodegradation: Aromatic compounds can be sensitive to light, and exposure to UV or even ambient light can lead to degradation.[5]
-
Improper Storage: Frequent freeze-thaw cycles, storage at inappropriate temperatures, or exposure to moisture can accelerate degradation.
Q2: My this compound solution has changed color. What does this mean?
A color change in your solution is often a visual cue for chemical degradation, most commonly oxidation.[6] Aromatic amines, in particular, are known to darken upon oxidation.[3] It is crucial to discard the solution and prepare a fresh one, ensuring proper handling techniques to minimize exposure to air and light.
Q3: I notice a precipitate in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Here are some steps to address this:
-
Gentle Warming and Vortexing: Try gently warming the solution to room temperature and vortexing thoroughly to redissolve the compound.
-
Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is common, for long-term storage, ensure it is anhydrous as water can reduce solubility and promote hydrolysis.[7]
-
Lower Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to prevent precipitation.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q4: How can I minimize the degradation of this compound in my cell culture medium during an experiment?
Degradation in cell culture media can be complex due to the presence of various components. To minimize this:
-
Prepare Fresh: Add this compound to the cell culture medium immediately before starting your experiment.
-
Minimize Light Exposure: Protect your cell culture plates from direct light as much as possible.
-
pH Control: Be aware that the pH of your cell culture medium (typically around 7.4) can contribute to slow hydrolysis over extended incubation times.
-
Vehicle Controls: Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
Data Presentation: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Minimizes thermal degradation and oxidation. |
| Stock Solution Solvent | Anhydrous DMSO | Good solubilizing agent for many organic molecules. "Anhydrous" is key to prevent hydrolysis. |
| Stock Solution Storage | Aliquot into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[8] | Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[6] |
| Working Solution Preparation | Prepare fresh from a frozen stock aliquot for each experiment. | Ensures consistent compound concentration and minimizes degradation in aqueous buffers. |
| Handling of Solutions | Use amber vials or wrap vials in aluminum foil. Minimize headspace in vials or purge with an inert gas (e.g., argon, nitrogen). | Protects from photodegradation and oxidation.[6] |
| pH of Aqueous Solutions | Maintain a neutral pH (around 7) if possible. Avoid strongly acidic or basic conditions. | The amide and sulfonamide bonds are more susceptible to hydrolysis at pH extremes.[1][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study will help identify the potential degradation pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV system
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) and a cool white fluorescent lamp. A control sample should be wrapped in aluminum foil.
4. Time Points:
-
Collect samples at 0, 2, 4, 8, and 24 hours for each condition.
5. Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
6. HPLC Analysis:
-
Analyze the samples using the stability-indicating HPLC-UV method described in Protocol 2.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
2. System Suitability:
-
Inject a standard solution of this compound multiple times to ensure good peak shape, retention time reproducibility, and signal-to-noise ratio.
3. Analysis of Forced Degradation Samples:
-
Inject the prepared samples from the forced degradation study.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Visualizations
Predicted Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing this compound stability.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD2492 Technical Support Center: Minimizing Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD2492, a potent and selective HDAC1 and HDAC2 inhibitor. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1] Its primary mechanism of action is to block the enzymatic activity of these HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can modulate gene expression and other cellular processes, ultimately impacting cell cycle progression and survival.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q3: In which solvents is this compound soluble?
For specific solubility information, it is always best to refer to the product datasheet provided by the supplier. However, like many small molecule inhibitors, this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Q4: What are the known off-target effects of this compound or other HDAC inhibitors?
While this compound is selective for HDAC1 and HDAC2, it is important to consider potential off-target effects, which can be a source of variability. Some HDAC inhibitors have been shown to interact with other proteins, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] It is advisable to perform counter-screens or use structurally distinct inhibitors to confirm that the observed phenotype is due to the inhibition of the intended targets.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability Assays
High variability between replicate wells is a common issue in cell-based assays and can obscure the true effect of this compound.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant differences in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for seeding to improve consistency.[5]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the inhibitor, leading to skewed results.[5]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Incomplete Dissolution or Precipitation of this compound: If the compound is not fully dissolved or precipitates out of solution in the culture medium, the effective concentration will be inconsistent.
-
Solution: Ensure the stock solution is fully dissolved before further dilution. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to prevent precipitation.[6] Visually inspect the wells under a microscope for any signs of precipitation after adding the compound.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and time from the last passage can all affect cellular metabolism and response to treatment.[7]
-
Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at a consistent density. Allow cells to adhere and recover for a set period before adding the inhibitor.
-
Issue 2: Lack of Expected Biological Effect (e.g., no change in histone acetylation or cell viability)
Observing no effect from this compound treatment can be perplexing.
Potential Causes and Solutions:
-
Inactive Compound: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Prepare fresh stock solutions from a new vial of the compound. Always follow the recommended storage conditions.[1]
-
-
Incorrect Concentration: The concentrations used may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration for your cell type.
-
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of HDAC1/2 inhibition.[8]
-
Solution: Confirm that your cell line expresses HDAC1 and HDAC2. You may need to try a different cell line that is known to be sensitive to HDAC inhibitors.
-
-
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in downstream markers like histone acetylation or effects on cell viability.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Issue 3: High Background Signal in HDAC Activity Assays
High background can mask the inhibitory effect of this compound in biochemical assays.
Potential Causes and Solutions:
-
Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze, leading to a false-positive signal.
-
Solution: Prepare the substrate fresh for each experiment and store it according to the manufacturer's instructions.[5]
-
-
Contaminated Reagents: Buffers or other assay components may be contaminated with enzymes that can act on the substrate.
-
Solution: Use high-purity reagents and prepare dedicated solutions for your HDAC assays.[5]
-
-
Autofluorescence of the Compound: this compound itself might be fluorescent at the wavelengths used for detection.
-
Solution: Run a control with the compound in the assay buffer without the enzyme to measure its intrinsic fluorescence.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.[1]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cells.[1]
Experimental Protocols
Protocol: Western Blot for Histone Acetylation
This protocol outlines the key steps for detecting changes in histone acetylation following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS and harvest them.
-
Lyse the cells and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation to extract histones.[9]
-
Centrifuge to pellet debris and precipitate the histones from the supernatant.
-
Wash and resuspend the histone pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).[10]
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Signal Detection and Quantification:
Mandatory Visualizations
Caption: Signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting high variability in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
BRD2492 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using BRD2492, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets HDAC1 and HDAC2.[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3][4] By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more open chromatin state, which can result in the altered expression of various genes.[2][5]
Q2: What are the primary cellular effects of HDAC1/2 inhibition by this compound?
Inhibition of HDAC1 and HDAC2 has been shown to induce a variety of cellular responses, including:
-
Cell Cycle Arrest: HDAC inhibitors can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest, often in the G1 phase.[4][6][7]
-
Apoptosis: Treatment with HDAC inhibitors can induce programmed cell death in cancer cells.[2][4][8]
-
DNA Damage: HDAC inhibition can lead to an accumulation of DNA damage, which cancer cells may be less equipped to repair compared to normal cells.[5][6]
-
Altered Gene Expression: By modulating chromatin structure, this compound can lead to the re-expression of silenced tumor suppressor genes and changes in the expression of other genes involved in cellular processes.[2]
Q3: What are the recommended storage and handling procedures for this compound?
For optimal stability, this compound stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[9][10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other HDAC inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High background signal in biochemical assays | Substrate instability, contaminated reagents. | Prepare substrate fresh for each experiment and use high-purity reagents.[11] |
| Positive control inhibitor (e.g., Trichostatin A) shows no effect | Degraded inhibitor, incorrect enzyme/substrate combination, insufficient incubation time, inactive enzyme. | Use a fresh stock of the positive control. Ensure the HDAC isoform and substrate are compatible. Optimize the pre-incubation time of the enzyme with the inhibitor. Verify enzyme activity with a standard assay.[11] |
| High variability between replicate wells in cell-based assays | Inaccurate pipetting, inadequate mixing, edge effects, temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Avoid using the outermost wells of the plate or fill them with buffer. Maintain a consistent temperature throughout the experiment.[11] |
| No observable cellular effect of this compound | Low expression of HDAC1/HDAC2 in the cell line, compound instability in media, incorrect dosage. | Confirm HDAC1 and HDAC2 expression levels in your cell line via Western blot or qPCR. Assess the stability of this compound in your culture medium over the experimental time course. Perform a dose-response experiment to determine the optimal concentration.[9] |
| Precipitation of this compound in culture medium | Compound concentration exceeds its solubility limit. | Determine the maximum soluble concentration in your specific culture medium. Prepare intermediate dilutions in pre-warmed medium before final dilution.[10][12] |
Quantitative Data
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
| Data from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
| Data from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: General Western Blotting Protocol for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation of histone H3 at lysine 9 (H3K9ac), a common marker of HDAC inhibition.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9ac, anti-total Histone H3 (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the H3K9ac signal to the total Histone H3 signal.
Protocol 2: General Cell Viability Assay
This protocol can be used to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
BRD2492 Resistance Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to the selective Kinase X (KX) inhibitor, BRD2492, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was previously sensitive to this compound, is now showing signs of resistance. What are the first steps to confirm this?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line against the parental (sensitive) line. A significant increase (typically >5-fold) in the IC50 value indicates the acquisition of resistance.
Experimental Protocol: IC50 Determination via Cell Viability Assay
-
Cell Seeding: Plate both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 0.1 nM to 100 µM). Replace the culture medium with a medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) and measure the signal according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Table 1: Example IC50 Comparison Data
| Cell Line | Treatment | IC50 (µM) | Fold Change | Resistance Status |
| Parental Line | This compound | 0.05 | - | Sensitive |
| Resistant Line | This compound | 1.25 | 25x | Confirmed Resistant |
Troubleshooting Guide: Investigating Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying mechanism. The workflow below outlines a systematic approach to identifying the cause.
Caption: Workflow for Investigating this compound Resistance Mechanisms.
Q2: Western blot shows that phosphorylated Kinase X (p-KX) levels are no longer suppressed by this compound in my resistant line. What does this suggest?
A2: This result strongly suggests an on-target resistance mechanism . The drug is no longer able to effectively inhibit its target, Kinase X. The two most common causes are:
-
Acquired Mutations: The KX gene may have acquired mutations in the drug-binding pocket (e.g., a "gatekeeper" mutation) that sterically hinder this compound binding.
-
Increased Drug Efflux: The cells may have upregulated ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit Kinase X.
Experimental Protocol: KX Gene Sequencing
-
Nucleic Acid Extraction: Isolate genomic DNA or mRNA (for conversion to cDNA) from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding region of the KX gene, with a particular focus on the kinase domain.
-
Sequencing: Purify the PCR products and send for Sanger sequencing. For a broader, unbiased search, Next-Generation Sequencing (NGS) can be employed.
-
Analysis: Align the sequences from the resistant cells to the parental/reference sequence to identify any mutations.
Table 2: Common On-Target Mutations in Kinase X
| Mutation | Location | Effect on this compound |
|---|---|---|
| T315I | Gatekeeper Residue | Steric hindrance, prevents drug binding |
| L248V | Drug-binding pocket | Alters pocket conformation, reduces affinity |
| G255E | P-loop | Disrupts drug contact points |
Q3: My results show that p-KX remains inhibited by this compound, yet the cells are resistant. What is the likely cause?
A3: This scenario indicates the activation of a bypass signaling pathway . The cells have found an alternative route to drive proliferation and survival that is independent of the now-inhibited Kinase X pathway. The resistant cells have essentially "rewired" their internal signaling networks.
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Lyse parental and resistant cells, both with and without this compound treatment, to obtain protein lysates.
-
Array Incubation: Incubate the lysates on a nitrocellulose membrane spotted with antibodies against a wide range of phosphorylated kinases.
-
Detection: Use a detection antibody cocktail and chemiluminescence to visualize the phosphorylation status of dozens of kinases simultaneously.
-
Analysis: Compare the signal intensities between the sensitive and resistant lines. Look for kinases that show significantly increased phosphorylation specifically in the resistant cells, even in the presence of this compound. These are your primary candidates for bypass pathway drivers.
Technical Support Center: Optimizing BRD2492 In Vivo Efficacy
Disclaimer: Publicly available in vivo efficacy, pharmacokinetic, and detailed formulation data for BRD2492 are limited. The following guidance is based on the known mechanism of this compound as a selective HDAC1/HDAC2 inhibitor and established principles from preclinical studies of other well-characterized HDAC inhibitors. Researchers should adapt these recommendations based on their specific experimental context and the physicochemical properties of their this compound batch.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately impacting cellular processes like cell cycle progression and apoptosis.
Q2: What are the initial in vitro potency values for this compound?
A2: this compound has demonstrated potent inhibition of HDAC1 and HDAC2 with IC50 values of 13.2 nM and 77.2 nM, respectively.[1] It has also been shown to inhibit the growth of breast cancer cell lines, with IC50 values of 1.01 μM for T-47D and 11.13 μM for MCF-7 cells.[1]
Q3: What are the common challenges encountered when transitioning from in vitro to in vivo studies with HDAC inhibitors like this compound?
A3: Common challenges include poor solubility and bioavailability, rapid in vivo metabolism and clearance, potential for off-target toxicities, and the development of drug resistance. Formulating the compound for stable and effective delivery in animal models is a critical step.
Q4: What are some recommended starting points for formulating this compound for in vivo administration?
A4: While specific formulation details for this compound are not available, a common approach for similar small molecules involves initial dissolution in an organic solvent like DMSO, followed by dilution in a suitable aqueous vehicle. This may include solubilizing agents such as cyclodextrins (e.g., 20% HP-beta-cyclodextrin) for oral administration or co-solvents like PEG300 and Tween 80 for parenteral routes. It is crucial to perform vehicle tolerability studies in your animal model.
Q5: Which animal models are suitable for evaluating the in vivo efficacy of this compound?
A5: The choice of animal model depends on the research question. For anti-cancer studies, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., nude or NOD-scid IL2Rgamma(null)) are commonly used. For example, prostate cancer cell lines like PC3 have been used to establish subcutaneous xenografts to test the efficacy of other enzyme inhibitors.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor bioavailability or rapid metabolism.- Suboptimal dosing regimen (dose or frequency).- Inappropriate animal model.- Compound instability in the formulation. | - Conduct pharmacokinetic studies to assess drug exposure.- Optimize the formulation to improve solubility and stability.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).- Ensure the chosen tumor model is sensitive to HDAC1/2 inhibition. |
| Observed In Vivo Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Off-target effects.- Vehicle-related toxicity. | - Reduce the dose or dosing frequency.- Conduct a formal MTD study.- Run a vehicle-only control group to assess its contribution to toxicity.- Monitor for known side effects of HDAC inhibitors, such as hematological toxicities. |
| High Variability in Response Between Animals | - Inconsistent formulation or administration.- Variation in tumor engraftment and growth rate.- Differences in animal health status. | - Ensure the formulation is homogenous and administered consistently.- Randomize animals into treatment groups based on tumor volume.- Closely monitor animal health and exclude any outliers with justifiable cause. |
| Tumor Regrowth After Initial Response | - Development of acquired resistance.- Insufficient drug exposure over time. | - Consider combination therapy with other anti-cancer agents.- Analyze tumors from relapsed animals for changes in HDAC expression or downstream signaling pathways.- Re-evaluate the dosing schedule to maintain therapeutic drug concentrations. |
Experimental Protocols
Note: These are generalized protocols and should be adapted for your specific experimental design.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old). Allow for at least one week of acclimatization.
-
Cell Line and Tumor Implantation:
-
Select a cancer cell line known to be sensitive to HDAC inhibitors.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Group Formation and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation fresh daily. A hypothetical formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any clinical signs of toxicity.
-
The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of significant toxicity are observed.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Workflows
HDAC1/2 Inhibition Signaling Pathway
References
troubleshooting unexpected results with BRD2492
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of HDAC1 and HDAC2. By inhibiting these enzymes, it prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in histone acetylation, which alters chromatin structure and modulates gene expression.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HDAC1 and HDAC2 over other HDAC isoforms, particularly HDAC3 and HDAC6.
Quantitative Data Summary
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| HDAC1 | 13.2[1] | T-47D (Breast Cancer) | 1.01[1] |
| HDAC2 | 77.2[1] | MCF-7 (Breast Cancer) | 11.13[1] |
Troubleshooting Guide for Unexpected Results
| Issue | Potential Cause | Recommended Solution |
| No observable effect on histone acetylation (e.g., via Western blot). | Compound inactivity: Improper storage or handling leading to degradation. | - Ensure proper storage of solid compound and stock solutions. - Prepare fresh stock solutions. - Include a positive control HDAC inhibitor (e.g., Trichostatin A) to verify assay setup. |
| Insufficient concentration or treatment time: The concentration of this compound may be too low or the incubation time too short to induce a detectable change. | - Perform a dose-response experiment to determine the optimal concentration. - Perform a time-course experiment to determine the optimal treatment duration. | |
| Poor cell permeability: The compound may not be efficiently entering the cells. | - While this compound is expected to be cell-permeable, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) as high concentrations can affect cell membranes. | |
| High background in enzymatic assays. | Substrate instability: The HDAC substrate may be degrading spontaneously. | - Prepare fresh substrate solution for each experiment. - Store the substrate according to the manufacturer's instructions. |
| Contaminated reagents: Buffers or other reagents may be contaminated with enzymes that can cleave the substrate. | - Use high-purity, sterile-filtered reagents. | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents. | - Use calibrated pipettes and proper pipetting techniques. - For small volumes, consider serial dilutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate reagents. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or water to maintain humidity. | |
| Unexpected cell toxicity or off-target effects. | Compound concentration is too high: High concentrations of any compound can lead to non-specific effects. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration. - Use the lowest effective concentration possible. |
| Off-target inhibition: Although selective, at high concentrations this compound may inhibit other cellular targets. | - Consult the literature for any known off-target effects of selective HDAC1/2 inhibitors. - Consider using a structurally different HDAC1/2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. | |
| Altered cell morphology or growth characteristics not consistent with expected HDAC inhibition. | Cellular stress response: Inhibition of HDACs can induce cellular stress, leading to various morphological changes. | - Carefully document any morphological changes with microscopy. - Assess markers of cellular stress (e.g., heat shock proteins). |
| Induction of differentiation or senescence: HDAC inhibitors are known to induce these cellular fates in some cell types. | - Evaluate markers of differentiation or senescence (e.g., SA-β-gal staining for senescence). |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing changes in histone acetylation following treatment with this compound.
1. Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
For whole-cell lysates, use a lysis buffer containing protease and HDAC inhibitors.
-
For histone-enriched fractions, an acid extraction protocol is recommended.[2] This involves lysing the cells, isolating the nuclei, and then extracting the histones with a low concentration of hydrochloric or sulfuric acid.[2]
2. Protein Quantification:
-
Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel to achieve good resolution of low molecular weight histones.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band.
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
Visualizations
References
Validation & Comparative
BRD2492: A Comparative Analysis of a Selective HDAC1/2 Inhibitor
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. These inhibitors are broadly categorized into pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC enzymes. This guide provides a detailed comparison of BRD2492, a selective inhibitor of HDAC1 and HDAC2, with other well-established HDAC inhibitors, including the pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Entinostat. This comparison is supported by experimental data on their biochemical potency, cellular activity, and effects on key signaling pathways.
Biochemical Potency and Selectivity
The therapeutic efficacy and safety profile of an HDAC inhibitor are intrinsically linked to its potency and selectivity against the various HDAC isoforms. This compound has been identified as a potent and selective inhibitor of HDAC1 and HDAC2.[1]
Table 1: Comparison of IC50 Values of HDAC Inhibitors against HDAC Isoforms
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs |
| This compound | Class I (Selective) | 13.2[1] | 77.2[1] | 8908[1] | >1000[1] | - | >100-fold selectivity for HDAC1/2 over HDAC3/6[1] |
| Vorinostat (SAHA) | Pan-HDAC | ~10 | - | ~20 | - | - | Broad activity against Class I, II, and IV HDACs |
| Entinostat (MS-275) | Class I (Selective) | 180 | - | ~8000 | >100000 | >100000 | Preferentially inhibits HDAC1 over HDAC3[2] |
| Panobinostat (LBH589) | Pan-HDAC | 2.1-531 | - | - | - | - | Potent against Class I, II, and IV HDACs |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. A direct side-by-side comparison under identical assay conditions would provide the most accurate assessment of relative potency and selectivity.
As illustrated in Table 1, this compound demonstrates high potency against HDAC1 and HDAC2 with IC50 values in the low nanomolar range.[1] Importantly, it exhibits significant selectivity, with over 100-fold less activity against HDAC3 and HDAC6.[1] This selective profile contrasts with pan-HDAC inhibitors like Vorinostat and Panobinostat, which inhibit a broader range of HDAC isoforms. Entinostat, while also class I selective, shows a preference for HDAC1 but is significantly less potent against HDAC3.[2] The high selectivity of this compound for the highly homologous HDAC1 and HDAC2 isoforms suggests a potential for a more targeted therapeutic effect with a reduced likelihood of off-target toxicities associated with broader HDAC inhibition.
Cellular Activity: Inhibition of Cancer Cell Growth
The anti-proliferative activity of HDAC inhibitors is a key measure of their potential as anti-cancer agents. This compound has been shown to inhibit the growth of breast cancer cell lines.
Table 2: Comparison of Anti-proliferative Activity (IC50) of HDAC Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | T-47D | Breast Cancer | 1.01[1] |
| MCF-7 | Breast Cancer | 11.13[1] | |
| Vorinostat | Various | Various | 3 - 8 |
| Entinostat | Various | B-cell Lymphoma | Effective at inducing cell death |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which HDAC inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. HDAC inhibitors can trigger apoptosis by altering the expression of key genes involved in cell survival and death, including members of the Bcl-2 family and caspases.
Caption: General signaling pathway for HDAC inhibitor-induced apoptosis.
HDAC inhibitors, including selective inhibitors like this compound, are known to modulate the expression of Bcl-2 family proteins.[3][4] These proteins are critical regulators of the intrinsic apoptotic pathway, controlling the release of cytochrome c from the mitochondria. By shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2, HDAC inhibitors can trigger the mitochondrial apoptotic cascade.[3][5] This leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[6] While the general mechanism is understood, further studies involving western blot analysis of Bcl-2 family proteins and caspases following this compound treatment would be beneficial to definitively delineate its specific impact on these key apoptotic regulators.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the biochemical potency and cellular activity of HDAC inhibitors.
Biochemical Assay for HDAC Inhibitor IC50 Determination
A common method for determining the in vitro potency of HDAC inhibitors is a fluorogenic biochemical assay.
Experimental Workflow: Fluorogenic HDAC Inhibition Assay
Caption: Workflow for a typical fluorogenic HDAC inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the HDAC inhibitor (e.g., this compound) in assay buffer. Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorescent reporter) are also prepared in assay buffer.
-
Enzyme Inhibition: In a microplate, incubate the HDAC enzyme with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Signal Development: Add a developer solution that stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assay for Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow: MTT Assay for Cell Viability
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO) and untreated control wells.[7]
-
Incubation: Incubate the cells for a period of 48 to 72 hours.[7][8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[7]
Conclusion
This compound is a potent and selective inhibitor of HDAC1 and HDAC2, distinguishing it from pan-HDAC inhibitors like Vorinostat and other class I-selective inhibitors such as Entinostat. Its high selectivity suggests the potential for a more targeted therapeutic approach with a potentially improved safety profile. The anti-proliferative activity of this compound in cancer cell lines, likely mediated through the induction of apoptosis, underscores its therapeutic potential. Further comprehensive studies, including a full HDAC isoform selectivity panel and direct side-by-side comparisons with other HDAC inhibitors in a broad range of cancer models, are warranted to fully elucidate the therapeutic advantages of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, ensuring data robustness and reproducibility in the ongoing quest for more effective and selective cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Target Engagement of BRD2492: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of BRD2492, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. We will explore key experimental techniques, present comparative data with other HDAC inhibitors, and provide detailed experimental protocols to enable researchers to design and execute their own target engagement studies.
Introduction to this compound and Target Engagement
This compound is a selective inhibitor of HDAC1 and HDAC2, with IC50 values of 13.2 nM and 77.2 nM, respectively[1][2]. Validating that a compound like this compound directly interacts with its intended targets within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular phenotypes. This guide focuses on three primary biophysical and biochemical methods for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Fluorescence Polarization (FP), complemented by Western Blotting for downstream validation.
Comparative Analysis of HDAC Inhibitors
To contextualize the activity of this compound, the following table summarizes its biochemical potency alongside a selection of other well-characterized HDAC inhibitors. These alternatives include both pan-HDAC inhibitors, which target multiple HDAC isoforms, and other selective inhibitors.
Table 1: Biochemical Potency (IC50) of HDAC Inhibitors
| Compound | Target(s) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound | HDAC1/2 | 13.2 | 77.2 | >10,000 | >10,000 |
| Trichostatin A | Pan-HDAC | ~20 | ~20 | ~20 | ~20 |
| Vorinostat (SAHA) | Pan-HDAC | 1.7 | 5 | 1.8 | - |
| Entinostat | Class I HDACs | - | - | - | - |
| Mocetinostat | Class I HDACs | - | - | - | - |
| RGFP966 | HDAC3 | - | - | - | - |
| Tubastatin A | HDAC6 | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Key Experimental Techniques for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point increases. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein remaining at each temperature is then measured, typically by Western Blot.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble HDAC1 and HDAC2 by Western Blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. The assay utilizes a target protein fused to the bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target. When the tracer is bound, energy transfer (BRET) occurs from the luciferase to the tracer upon addition of the substrate. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Signaling Pathway:
Detailed Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-HDAC1 or NanoLuc®-HDAC2 fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound or a vehicle control to the cells. Then, add the fluorescent tracer at a predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement.
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique used to measure molecular binding events. It relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (the target protein), its tumbling slows down, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an unlabeled compound that binds to the target will displace the fluorescent tracer, causing a decrease in polarization.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant HDAC1 or HDAC2 protein, a suitable fluorescent tracer (a small molecule that binds to the HDAC active site), and serial dilutions of this compound.
-
Assay Setup: In a black microplate, add the HDAC protein, fluorescent tracer, and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of this compound to generate a competition curve and calculate the IC50 or Ki value.
Western Blotting for Histone Acetylation
While not a direct measure of target engagement, Western blotting for downstream pharmacodynamic markers is a crucial validation step. Since this compound inhibits HDAC1 and HDAC2, its engagement with these targets in cells should lead to an increase in the acetylation of their substrates, primarily histones. This can be readily detected by Western blotting using antibodies specific for acetylated histones.
Expected Outcome:
Treatment of cells with this compound is expected to cause a dose-dependent increase in the acetylation of histone H3 and H4 at various lysine (B10760008) residues. This provides functional evidence of target engagement and inhibition.
Detailed Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound, a positive control (e.g., a known pan-HDAC inhibitor like Trichostatin A), and a vehicle control for a specified time.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histone H3 (e.g., Ac-H3K9, Ac-H3K27) and acetylated histone H4, as well as antibodies for total histone H3 and H4 as loading controls.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent or fluorescent detection system to visualize the bands.
-
Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Summary and Conclusion
Validating the target engagement of this compound is essential for its development as a selective HDAC1/2 inhibitor. This guide has outlined a multi-faceted approach to confirming its interaction with its intended targets. By employing a combination of biophysical techniques like CETSA and NanoBRET for direct cellular target engagement, biochemical assays such as FP for affinity determination, and downstream functional assays like Western blotting for histone acetylation, researchers can build a robust data package to support the mechanism of action of this compound and confidently advance its preclinical and clinical development. The provided protocols and comparative data serve as a valuable resource for scientists in the field of drug discovery and epigenetics.
References
BRD2492: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor BRD2492 with other well-characterized HDAC inhibitors: the class I and IV selective Entinostat, the class I selective Romidepsin, and the pan-HDAC inhibitor Vorinostat. The following sections present a comprehensive analysis of their selectivity profiles, the experimental methodologies used for these characterizations, and the relevant signaling pathways.
Selectivity Profile of this compound and Comparator Compounds
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1] Its selectivity is a key differentiator when compared to other HDAC inhibitors that exhibit broader or different isoform targeting. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against a panel of HDAC isoforms.
Table 1: HDAC Inhibitor Selectivity Profile (IC50 in nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | Class Selectivity |
| This compound | 13.2 | 77.2 | 8,908 | - | >100-fold selective over HDAC3/6 | - | HDAC1/2 Selective |
| Entinostat | 510 | - | 1,700 | >100,000 | >100,000 | >100,000 | Class I and IV |
| Romidepsin | 36 | 47 | - | 510 | 1,400 | - | Class I Selective |
| Vorinostat | 10 | - | 20 | - | - | - | Pan-HDAC (Class I, II, IV) |
-
Note: Data for comparator compounds are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The selectivity of this compound is noted as >100-fold for HDAC1/2 over HDAC3 and HDAC6.[1] Data for Entinostat shows strong inhibition of HDAC1 and HDAC3.[2] Romidepsin is a potent inhibitor of HDAC1 and HDAC2.[3][4] Vorinostat is a pan-HDAC inhibitor with potent activity against HDAC1 and HDAC3.[5][6]
Signaling Pathway of HDAC1/2 Inhibition
HDAC1 and HDAC2 are key regulators of cell cycle progression. They are components of several repressor complexes that deacetylate histones, leading to a condensed chromatin structure and transcriptional repression of target genes. Among their critical targets are the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p57Kip2. By repressing the expression of p21 and p57, HDAC1 and HDAC2 promote the transition from the G1 to the S phase of the cell cycle. Inhibition of HDAC1 and HDAC2 by compounds like this compound leads to hyperacetylation of histones at the p21 and p57 gene promoters, resulting in their increased expression. This, in turn, inhibits cyclin-CDK complexes, leading to a G1 cell cycle arrest.
Caption: HDAC1/2 signaling pathway in cell cycle regulation.
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for understanding their biological effects. A common method to assess this is through in vitro enzymatic assays.
Experimental Workflow: In Vitro HDAC Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 values of HDAC inhibitors.
Caption: Workflow for an in vitro HDAC inhibition assay.
Detailed Methodology: Fluorogenic HDAC Inhibition Assay
This protocol is a representative method for determining the potency and selectivity of HDAC inhibitors.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) and comparator compounds, serially diluted in DMSO
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC assay buffer.
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition and Pre-incubation: Add the diluted HDAC enzyme solution to each well containing the test compound or DMSO. Allow the plate to incubate for a specified period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer typically contains a potent HDAC inhibitor (like Trichostatin A) to halt the enzymatic reaction and a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorophore. Incubate for a further 15-30 minutes at 37°C to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD2492 and Trichostatin A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent histone deacetylase (HDAC) inhibitors: the selective HDAC1/2 inhibitor BRD2492 and the pan-HDAC inhibitor Trichostatin A (TSA). This document delves into their mechanisms of action, target selectivity, and functional effects, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| HDAC Selectivity | Selective for HDAC1 and HDAC2[1][2] | Pan-inhibitor of Class I and II HDACs[3][4] |
| Mechanism of Action | Inhibition of HDAC1 and HDAC2 leads to increased histone acetylation. | Broad inhibition of HDACs results in global histone hyperacetylation.[5][6][7][8] |
| Reported Cellular Effects | Induces G1 cell cycle arrest in cancer cells.[9] | Induces cell cycle arrest, apoptosis, and differentiation; exhibits genotoxic effects.[6][10][11][12][13][14][15] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Trichostatin A, providing a basis for comparing their potency and efficacy.
Table 1: Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound | HDAC1 | 13.2 | [1][2] |
| HDAC2 | 77.2 | [1][2] | |
| Trichostatin A | Pan-HDAC (Class I/II) | ~1.8-20 | [3] |
| HDAC1 | ~20 | [3] | |
| HDAC3 | ~20 | [3] | |
| HDAC4 | ~20 | [3] | |
| HDAC6 | ~20 | [3] | |
| HDAC10 | ~20 | [3] |
Table 2: Efficacy in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | T-47D | Breast Cancer | 1.01 | [1][2] |
| MCF-7 | Breast Cancer | 11.13 | [1][2] | |
| Trichostatin A | Various Hematological Cell Lines | Hematological Malignancies | Varies | [16] |
| Colorectal Cancer Cells | Colorectal Cancer | Varies | [15] |
Mechanism of Action and Signaling Pathways
This compound's targeted inhibition of HDAC1 and HDAC2 contrasts with TSA's broad-spectrum activity. This difference in selectivity leads to distinct downstream effects on cellular signaling pathways.
This compound , by selectively inhibiting HDAC1 and HDAC2, is expected to primarily affect pathways regulated by these specific isoforms. These are known to be key components of corepressor complexes (e.g., Sin3A, CoREST, and NuRD) that play crucial roles in gene silencing. Inhibition by this compound would lead to the reactivation of specific tumor suppressor genes, contributing to its anti-proliferative effects, such as the observed G1 arrest in Diffuse Large B-cell Lymphoma (DLBCL) cells.[9]
Trichostatin A , as a pan-HDAC inhibitor, induces a more global increase in histone acetylation, affecting a wider range of genes and cellular processes.[5][6][7][8] This broad activity impacts multiple signaling pathways, including those involved in cell cycle control, apoptosis, and inflammation. For instance, TSA has been shown to modulate TGF-β and TNF-α signaling pathways.[17] Its ability to induce both p53-dependent and -independent apoptosis highlights its multifaceted mechanism of action.[15]
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare HDAC inhibitors like this compound and TSA.
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of the compounds on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and Trichostatin A
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and TSA in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted compounds.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis of Histone Acetylation
This method is used to assess the cellular effect of the inhibitors on the acetylation status of histones.
Materials:
-
Cell lines of interest (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
This compound and Trichostatin A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or TSA for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
Cell culture medium and supplements
-
This compound and Trichostatin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or TSA.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Gene Expression Analysis (RNA-Sequencing)
This powerful technique provides a global view of the transcriptional changes induced by the inhibitors.
Workflow:
-
Cell Treatment: Treat cells with this compound, TSA, or a vehicle control.
-
RNA Extraction: Isolate high-quality total RNA from the treated cells.
-
Library Preparation: Construct cDNA libraries from the extracted RNA.
-
Sequencing: Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon treatment with each inhibitor compared to the control.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways and gene networks affected by the differentially expressed genes.
-
Off-Target Effects and Toxicity
A crucial aspect of drug development is understanding the potential for off-target effects and toxicity.
This compound , due to its high selectivity for HDAC1 and HDAC2, is anticipated to have a more favorable toxicity profile with fewer off-target effects compared to pan-HDAC inhibitors.[1][2] However, specific data on the comprehensive off-target profile and in vivo toxicity of this compound are not extensively available in the public domain and would require dedicated investigation.
Trichostatin A , on the other hand, has been shown to have genotoxic effects, including the induction of DNA damage, chromosomal aberrations, and aneuploidy.[10][11][12][13][14] While these effects contribute to its anti-cancer activity, they also raise concerns about its therapeutic window and potential for toxicity in normal cells. The broader inhibitory profile of TSA likely contributes to a wider range of cellular effects, some of which may be undesirable in a therapeutic context.
Conclusion
This compound and Trichostatin A represent two distinct classes of HDAC inhibitors with different therapeutic potential. This compound, as a selective HDAC1/2 inhibitor, offers the promise of a more targeted therapeutic approach with potentially fewer side effects. Its efficacy in specific cancer models, such as DLBCL, highlights the importance of isoform-selective HDAC inhibition.
Trichostatin A, a well-characterized pan-HDAC inhibitor, serves as a valuable research tool for understanding the broader roles of HDACs in cellular processes. Its potent and wide-ranging effects on gene expression and cell fate have provided fundamental insights into the therapeutic potential of HDAC inhibition. However, its lack of selectivity and associated genotoxicity may limit its clinical utility.
The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific research question or therapeutic application. For targeted therapy with a potentially better safety profile, selective inhibitors like this compound are of great interest. For broad-spectrum activity and as a tool for discovery, pan-inhibitors like TSA remain invaluable. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two compounds in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the histone deacetylase inhibitor, trichostatin A, on total histone synthesis, H1(0) synthesis and histone H4 acetylation in peripheral blood lymphocytes increases as a function of increasing age: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. The histone deacetylase inhibitor trichostatin a has genotoxic effects in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of BRD2492: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of BRD2492 with other prominent histone deacetylase (HDAC) inhibitors. The data presented is intended to aid researchers in evaluating the potential of this compound as a therapeutic agent.
Introduction to this compound
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, restricting the transcription of genes. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibiting HDACs can restore the expression of these critical genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Comparative Performance Analysis
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. For a comprehensive comparison, this guide focuses on its efficacy in two well-characterized breast cancer cell lines, T-47D and MCF-7, and compares it with other established HDAC inhibitors.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of HDAC Inhibitors in Breast Cancer Cell Lines
| Compound | Target HDACs | T-47D IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | HDAC1/2 | 1.01[1] | 11.13[1] |
| Vorinostat (SAHA) | Pan-HDAC | ~2.5-5.0 | 0.75[2] |
| Belinostat (B1667918) (PXD101) | Pan-HDAC | Not Reported | 5[3][4][5] |
| Panobinostat (LBH589) | Pan-HDAC | Not Reported | Not Reported |
| Romidepsin (FK228) | Class I HDACs | Not Reported | Not Reported |
Mechanism of Action: Signaling Pathways
HDAC inhibitors, including this compound, exert their anti-cancer effects through the modulation of various signaling pathways. The primary mechanism involves the hyperacetylation of histones, which leads to the reactivation of silenced tumor suppressor genes. Additionally, HDAC inhibitors can acetylate non-histone proteins, affecting critical cellular processes.
Caption: General signaling pathway of HDAC inhibitors in cancer cells.
Experimental Protocols
The following is a detailed protocol for a key experiment used to determine the anti-proliferative effects of compounds like this compound.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other HDAC inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion
This compound demonstrates potent anti-proliferative activity against breast cancer cell lines, with a mechanism of action consistent with other well-characterized HDAC inhibitors. Its selectivity for HDAC1 and HDAC2 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors. The comparative data presented in this guide provides a foundation for further investigation into the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various cancer models.
References
BRD2492 vs. Pan-HDAC Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors indiscriminately target multiple HDAC isoforms, a new generation of selective inhibitors, such as BRD2492, offers the potential for enhanced efficacy and reduced off-target effects. This guide provides an objective comparison of this compound, a potent and selective HDAC1 and HDAC2 inhibitor, with pan-HDAC inhibitors, supported by experimental data and detailed protocols for key assays.
Selectivity Profile: A Tale of Two Inhibition Strategies
The primary distinction between this compound and pan-HDAC inhibitors lies in their target selectivity. This compound is exquisitely selective for HDAC1 and HDAC2, the core catalytic subunits of several major co-repressor complexes.[1] In contrast, pan-HDAC inhibitors, such as Vorinostat (B1683920) and Panobinostat (B1684620), exhibit broad activity against multiple HDAC isoforms across Class I and Class II.[2][3][4]
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Other HDACs |
| This compound | 13.2[1] | 77.2[1] | >10,000 | >10,000 | - | >100-fold selectivity for HDAC1/2 over HDAC3 and HDAC6[1] |
| Vorinostat (SAHA) | 10 | 2.10 µM[5] | 20[6] | 3.76 µM[5] | - | Broad activity against Class I and II HDACs |
| Panobinostat (LBH589) | <13.2[2] | <13.2[2] | <13.2[2] | <13.2[2] | Mid-nanomolar[2] | Potent activity against Class I, II, and IV HDACs[2] |
Note: IC50 values can vary depending on the specific assay conditions. The values for Vorinostat against HDAC2 and HDAC6 are from a different study and are presented for comparative context.
Mechanism of Action: From Broad Cellular Effects to Targeted Intervention
Both this compound and pan-HDAC inhibitors function by binding to the zinc-containing catalytic domain of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This hyperacetylation results in a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressors.[7]
The consequences of this epigenetic reprogramming are profound, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[8][9][10] However, the breadth of HDAC inhibition dictates the scope of these cellular effects.
Pan-HDAC Inhibitors: A Multi-pronged Assault
Pan-HDAC inhibitors trigger a global increase in acetylation, impacting a wide array of cellular processes. Their mechanism involves the induction of p21, a potent cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G1/S or G2/M phase.[8][10] Furthermore, they promote apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[11] The broad targeting by pan-HDAC inhibitors can also lead to off-target effects and toxicities.[7]
This compound: A Precision-Guided Approach
By selectively targeting HDAC1 and HDAC2, this compound offers a more focused therapeutic intervention. These two isoforms are critical components of major co-repressor complexes like Sin3, NuRD, and CoREST, which play pivotal roles in regulating gene expression.[12][13] Inhibition of HDAC1 and HDAC2 can lead to the reactivation of specific sets of tumor suppressor genes, resulting in cell cycle arrest and apoptosis with potentially greater specificity and fewer side effects.[14] For instance, studies have shown that HDAC1 and HDAC2 are involved in the regulation of the TGF-β signaling pathway, which is crucial in cell growth, differentiation, and apoptosis.[15]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by pan-HDAC inhibitors and the more targeted pathway of this compound, along with a typical experimental workflow for their comparison.
Caption: Pan-HDAC inhibitor signaling cascade.
Caption: this compound selective signaling pathway.
Caption: Workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs in the presence of inhibitors.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with an HDAC enzyme source. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.
-
Protocol:
-
Prepare serial dilutions of this compound and the pan-HDAC inhibitor in assay buffer.
-
In a 96-well black plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.[16][17]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.[10]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the pan-HDAC inhibitor, and a vehicle control for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[10][18]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the HDAC inhibitors as described for the viability assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[19][20][21]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle.[8][22][23]
-
Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Treat cells with the HDAC inhibitors for the desired time.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide solution.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases.[8][22]
-
Western Blot Analysis of Histone Acetylation
This technique detects the levels of acetylated histones in cells treated with HDAC inhibitors.[18][24][25][26][27]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones as a loading control.
-
Protocol:
-
Culture and treat cells with this compound, a pan-HDAC inhibitor, or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated histones and total histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of histone acetylation.[24][25][26]
-
Conclusion
The choice between a selective HDAC1/2 inhibitor like this compound and a pan-HDAC inhibitor depends on the specific research question and therapeutic goal. Pan-HDAC inhibitors offer a broad-spectrum approach that can be effective in various cancer types but may be accompanied by greater toxicity. In contrast, the high selectivity of this compound for HDAC1 and HDAC2 presents an opportunity for a more targeted therapy with a potentially improved therapeutic window. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools to further investigate the distinct biological effects of these two classes of HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Histone deacetylase 1 (HDAC1), but not HDAC2, controls embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HDAC1 and HDAC2 Modulate TGF-β Signaling during Endothelial-to-Hematopoietic Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. Histone western blot protocol | Abcam [abcam.com]
- 26. news-medical.net [news-medical.net]
- 27. Decoding Histones with Simple Western | Bio-Techne [bio-techne.com]
Cross-Validation of BRD2492 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor BRD2492 with genetic knockdown techniques for studying the functions of its target proteins, Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate method for their experimental needs and in cross-validating their findings.
Comparative Analysis: this compound vs. Genetic Knockdown
This compound is a potent and selective small molecule inhibitor of HDAC1 and HDAC2, with IC50 values of 13.2 nM and 77.2 nM, respectively[1][2]. Genetic knockdown, typically achieved through siRNA or shRNA, offers a complementary approach to dissecting the roles of these enzymes by reducing their protein expression levels. While both methods aim to abrogate HDAC1/2 function, they operate through distinct mechanisms, leading to potentially different cellular outcomes. This guide explores these differences and similarities to facilitate robust experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and genetic knockdown of HDAC1/HDAC2 on various cellular processes as reported in the literature. It is important to note that the data are compiled from different studies and cell lines, and direct quantitative comparisons should be made with caution.
Table 1: Effects on Cell Cycle Progression
| Intervention | Cell Line(s) | Observed Effect | Key Molecular Changes | Reference |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | G1 arrest | - | [3][4] |
| HDAC1 Knockdown (siRNA) | Esophageal Carcinoma (TE-1) | Inhibition of proliferation | Downregulation of cyclinD1; Upregulation of p21 and p27 | [5] |
| HDAC1/2 Knockdown (shRNA) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Growth inhibition, Proliferative arrest | Upregulation of p21 | [6][7] |
| HDAC1/2 Double Knockout | Mouse Embryonic Stem Cells | Loss of viability in proliferating cells | Increased mitotic defects | [8] |
Table 2: Effects on Apoptosis and Cell Viability
| Intervention | Cell Line(s) | Observed Effect | Key Molecular Changes | Reference |
| This compound | - | Data not available in searched literature | - | - |
| HDAC1 Knockdown (siRNA) | HeLa | Increased apoptosis | - | [9] |
| HDAC2 Knockdown (shRNA) | Medulloblastoma (DAOY, ONS76) | Inhibition of cell proliferation, migration, and invasion | - | [10] |
| HDAC1/2 Knockdown (shRNA) | B-ALL | Increased apoptosis | - | [6] |
Table 3: Effects on Gene Expression
| Intervention | Cell Line(s) | Observed Effect | Specific Genes/Pathways Affected | Reference |
| This compound | - | Data not available in searched literature | - | - |
| HDAC1 Knockdown (shRNA) | Human Primary Erythroid Cells | Increased γ- and ε-globin expression | Globin locus regulation | [11] |
| HDAC2 Knockdown (shRNA) | Human iPSC-derived Neurons | Upregulation of neuronal and synaptic genes | TBR1, PSD95, SYNGR3, SHANK2, SHANK3 | [12][13] |
| HDAC1/2 Double Knockout | Mouse Embryonic Stem Cells | Deregulation of ~1,700 genes | Downregulation of pluripotency factors (Oct4, Nanog, Rex1) | [8] |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To inhibit HDAC1 and HDAC2 activity in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Harvest cells for downstream analysis, such as cell cycle analysis by flow cytometry, protein analysis by Western blotting for histone acetylation marks (e.g., acetyl-H3), or gene expression analysis by RT-qPCR.
Genetic Knockdown of HDAC1/HDAC2 using siRNA
Objective: To transiently reduce the expression of HDAC1 or HDAC2.
Methodology:
-
siRNA Design and Synthesis: Obtain validated siRNA sequences targeting HDAC1 and HDAC2, along with a non-targeting control siRNA.
-
Cell Seeding: Plate cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Post-Transfection Incubation: Culture cells for 48-72 hours to allow for protein knockdown.
-
Validation and Analysis:
-
Confirm knockdown efficiency by Western blotting or RT-qPCR for HDAC1 and HDAC2.
-
Perform desired functional assays to assess the phenotypic consequences of gene knockdown.
-
Visualizing the Mechanisms
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for pharmacological inhibition with this compound and genetic knockdown.
Signaling Pathway: Role of HDAC1/HDAC2 in Cell Cycle Control
HDAC1 and HDAC2 are key regulators of cell cycle progression, primarily through their influence on the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase (HDAC) 1 and 2 are essential for accurate cell division and the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of class I and class II histone deacetylases in carcinoma cells using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC2 promotes malignant progression by the RBM47/NONO axis in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical genetic strategy identifies histone deacetylase 1 (HDAC1) and HDAC2 as therapeutic targets in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knock-Down of HDAC2 in Human Induced Pluripotent Stem Cell Derived Neurons Improves Neuronal Mitochondrial Dynamics, Neuronal Maturation and Reduces Amyloid Beta Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knock-Down of HDAC2 in Human Induced Pluripotent Stem Cell Derived Neurons Improves Neuronal Mitochondrial Dynamics, Neuronal Maturation and Reduces Amyloid Beta Peptides | MDPI [mdpi.com]
comparing the phenotypic effects of BRD2492 and other HDACis
A Comparative Guide to the Phenotypic Effects of BRD2492 and Other HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In various diseases, particularly cancer, the activity of HDACs is often dysregulated, leading to aberrant gene expression that promotes tumor growth and survival.[2] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents.[3] These inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]
This guide provides a comparative analysis of the phenotypic effects of this compound, a selective HDAC1 and HDAC2 inhibitor, with other well-established HDACis, such as the pan-HDAC inhibitor SAHA (Vorinostat) and the class I-selective inhibitor Romidepsin.
Overview of this compound
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[4] Its selectivity for specific HDAC isoforms may offer a more targeted therapeutic approach with a potentially different and more favorable side-effect profile compared to pan-HDAC inhibitors that target multiple HDAC classes.[4][5]
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of HDACis are critical determinants of their biological effects. This compound exhibits high potency for HDAC1 and HDAC2, with significantly lower activity against other HDAC isoforms like HDAC3 and HDAC6.[4] This contrasts with pan-inhibitors like SAHA, which target a broader range of HDACs.[2]
| Inhibitor | Type | Target HDACs | IC50 (nM) |
| This compound | Selective | HDAC1 | 13.2[4] |
| HDAC2 | 77.2[4] | ||
| HDAC3 | >10,000[4] | ||
| HDAC6 | >10,000[4] | ||
| SAHA (Vorinostat) | Pan-inhibitor | Class I and II HDACs | Varies by isoform |
| Romidepsin (FK228) | Class I-selective | HDAC1, HDAC2 | Varies by isoform |
Phenotypic Effects on Cancer Cells
The phenotypic consequences of HDAC inhibition vary depending on the inhibitor's selectivity and the cancer cell type. These effects typically include inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Cell Viability and Proliferation
HDAC inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | T-47D | Breast Cancer | 1.01[4] |
| MCF-7 | Breast Cancer | 11.13[4] | |
| SAHA (Vorinostat) | SeAx | Cutaneous T-cell Lymphoma | 0.6[6] |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75[6] | |
| HH | Cutaneous T-cell Lymphoma | 0.9[6] | |
| MyLa | Cutaneous T-cell Lymphoma | 4.4[6] | |
| Romidepsin (FK228) | N/A | Approved for Peripheral T-cell Lymphoma (PTCL) | N/A |
Cell Cycle Arrest and Apoptosis
A primary mechanism by which HDACis exert their anti-cancer effects is through the induction of cell cycle arrest and apoptosis.[3] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[6][7]
-
SAHA has been shown to increase the levels of p21 and p27 in cancer cells, leading to cell cycle arrest.[6][7] In lung cancer cells, SAHA treatment resulted in a significant increase in both p21 and p27 protein levels.[8]
-
Romidepsin is also known to induce cell cycle arrest and apoptosis as part of its antitumor activity.[9]
-
While specific data on this compound's effect on cell cycle regulators is not as extensively published, its inhibition of HDAC1 and HDAC2, which are key regulators of cell cycle progression, suggests a similar mechanism of action.
Effects on the Immune System
HDAC inhibitors can also modulate the tumor microenvironment and enhance anti-tumor immune responses.[10]
-
SAHA has been found to promote CD8+ T cell infiltration and effector function in lung adenocarcinoma by suppressing FGL1, a ligand for the immune checkpoint receptor LAG-3.[11] It has also been shown to reduce the expression of PD-L1 in lung cancer cells, which could help to overcome tumor-induced immunosuppression.[8] However, some studies suggest that pan-HDAC inhibitors can have detrimental effects on lymphocyte viability and function.[12]
-
Romidepsin can increase the sensitivity of tumor cells to killing by cytotoxic lymphocytes.[9]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound, SAHA) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of specific proteins following HDACi treatment.
-
Cell Lysis: Treat cells with the HDAC inhibitor, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., p21, acetyl-H3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Visualizations
Caption: General mechanism of HDAC inhibition leading to transcriptional activation.
Caption: Workflow for evaluating the phenotypic effects of HDAC inhibitors in vitro.
Caption: Simplified pathway showing HDACi-induced cell cycle arrest via p21.
References
- 1. Histone deacetylase inhibitors: clinical implications for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors and Phenotypical Transformation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD2492
This document provides crucial safety and logistical information for the proper disposal of BRD2492, a potent and selective HDAC1/2 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with general best practices for hazardous chemical waste.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the known chemical and biological properties of this compound and established protocols for the disposal of potent, biologically active research compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.[1]
| Property | Value |
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.39 g/mol |
| CAS Number | 1821669-43-5 |
| Biological Activity | Highly potent, selective HDAC1/2 inhibitor |
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Ventilation: All handling of this compound and its waste should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to the Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory.[2][3]
-
Waste Classification: Classify all materials contaminated with this compound as "Hazardous Chemical Waste." This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (gloves, etc.).
-
Solvents and solutions containing this compound.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure lid.
-
For liquid waste, use a separate, clearly marked, and compatible container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other chemicals present (e.g., solvents).
-
Indicate the approximate concentration or quantity of each component.
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or reaches the institutional time limit for accumulation, arrange for disposal through your institution's EHS department.
-
Follow their specific procedures for waste pickup requests.
-
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the contaminated absorbent material into a designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department for assistance. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institutional guidelines.
References
Essential Safety and Operational Guide for Handling BRD2492
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the selective HDAC1/2 inhibitor, BRD2492, including detailed experimental protocols.
This document provides critical safety and logistical information for the handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.
Immediate Safety and Handling
All personnel must be trained on the potential hazards and proper handling procedures for this compound before commencing any work. A comprehensive workplace hazard assessment is mandatory to ensure all risks are identified and mitigated.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure safety.[1][2][3][4][5]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. When there is a splash hazard, a face shield worn over safety goggles is necessary. |
| Hand Protection | Chemical-resistant nitrile gloves are required. For prolonged contact or when handling larger quantities, double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat is mandatory. When there is a risk of significant splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or in poorly ventilated areas, especially when handling the powdered form of the compound. |
First Aid Measures
In the event of exposure, follow these first aid procedures immediately and seek medical attention.[6][7][8][9][10]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Plan
This compound is sensitive to temperature and should be stored under specific conditions to ensure its stability and efficacy.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 months for short-term storage. Recommended to be refrigerated or frozen for long-term storage. |
| Stock Solution | -20°C | Up to 1 month. |
| -80°C | Up to 6 months.[11] |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into single-use vials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[12] Do not allow the chemical to enter drains or waterways. All waste materials should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₄O₂[13] |
| Molecular Weight | 346.39 g/mol [13] |
| CAS Number | 1821669-43-5 |
| IC₅₀ (HDAC1) | 2 nM[13] |
| IC₅₀ (HDAC2) | 19 nM[13] |
| IC₅₀ (HDAC3) | 2.08 µM[13] |
| IC₅₀ (T-47D cells) | 1.01 µM[11] |
| IC₅₀ (MCF-7 cells) | 11.13 µM[11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of choice.[14][15]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[16][17][18]
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation levels of histones, confirming its mechanism of action.[19][20][21][22][23]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. Harvest and lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Visualizations
Signaling Pathway of HDAC1/2 Inhibition
Caption: Inhibition of HDAC1/2 by this compound leads to histone hyperacetylation, gene transcription, and ultimately cell cycle arrest and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the efficacy and mechanism of action of this compound in a cancer cell line.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. tdi.texas.gov [tdi.texas.gov]
- 7. redcross.org [redcross.org]
- 8. connect.ncdot.gov [connect.ncdot.gov]
- 9. youtube.com [youtube.com]
- 10. divegearexpress.com [divegearexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. efiling.energy.ca.gov [efiling.energy.ca.gov]
- 13. This compound | CAS#:1821669-43-5 | Chemsrc [chemsrc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
